2-Amino-3-fluoro-n-methylbenzamide
Descripción
BenchChem offers high-quality 2-Amino-3-fluoro-n-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-fluoro-n-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-amino-3-fluoro-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPIMWRWXRQZEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=CC=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650623 | |
| Record name | 2-Amino-3-fluoro-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017789-26-2 | |
| Record name | 2-Amino-3-fluoro-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Technical Guide: 2-Amino-3-fluoro-N-methylbenzamide
Core Identity & Synthetic Utility in Heterocyclic Drug Discovery
Executive Summary
2-Amino-3-fluoro-N-methylbenzamide (CAS: 1017789-26-2 ) is a specialized fluorinated building block used primarily in the synthesis of fused heterocyclic scaffolds, such as quinazolinones and indazoles . Its structural significance lies in the orthogonal positioning of the amino and methyl-amide groups, which facilitates cyclization reactions to form "drug-like" cores found in antimalarials (PfATP4 inhibitors) and DNA damage response modulators (PARP inhibitors). The C3-fluorine substituent is critical for modulating the electronic density of the aromatic ring, influencing both the metabolic stability and the binding affinity of the final pharmacophore.
Physicochemical Characterization
The introduction of the fluorine atom at the 3-position (ortho to the amino group) significantly alters the pKa of the aniline nitrogen compared to the non-fluorinated analog, reducing its nucleophilicity slightly but enhancing the lipophilicity of the overall scaffold.
| Property | Specification |
| CAS Number | 1017789-26-2 |
| IUPAC Name | 2-Amino-3-fluoro-N-methylbenzamide |
| Molecular Formula | C₈H₉FN₂O |
| Molecular Weight | 168.17 g/mol |
| Appearance | Yellow Solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in water |
| Acidity (pKa) | ~3.5 (Aniline conjugate acid, estimated due to F-withdrawal) |
| H-Bond Donors | 2 (Aniline -NH₂, Amide -NH-) |
| H-Bond Acceptors | 2 (Amide Carbonyl, Fluorine) |
High-Fidelity Synthesis Protocol
While traditional amide coupling often utilizes thionyl chloride (
Method A: Direct Amide Coupling (Recommended)
Rationale: This method avoids the formation of corrosive HCl gas and allows for precise stoichiometry, yielding a product with >95% purity often requiring no column chromatography.
Reagents:
-
Substrate: 2-Amino-3-fluorobenzoic acid (1.0 eq)
-
Amine Source: Methylamine hydrochloride (
) (10.0 eq) -
Coupling Agent: HATU (1.5 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) (13.0 eq)
-
Solvent: Anhydrous DMF
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-fluorobenzoic acid in anhydrous DMF (concentration ~0.1 M).
-
Activation: Add DIPEA (13.0 eq) followed by HATU (1.5 eq). Stir at ambient temperature for 15 minutes. Note: The solution typically turns yellow/orange as the activated ester forms.
-
Amine Addition: Add methylamine hydrochloride (10.0 eq) in a single portion.
-
Reaction: Seal the flask and stir at ambient temperature for 2 hours. Monitor via LC-MS or TLC (50% EtOAc/Hexanes).
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated
(x2), water (x2), and brine (x1). -
Isolation: Dry the organic phase over anhydrous
, filter, and concentrate in vacuo. -
Yield: Expect ~97% yield of a yellow solid.
Self-Validating Checkpoint
-
LC-MS Confirmation: Target mass
. -
NMR Verification: The amide N-H proton should appear as a broad quartet (due to methyl coupling) around 8.0-8.5 ppm. The fluorine splitting pattern on the aromatic ring will be distinct (doublet of multiplets).
Visualization of Synthesis & Application
The following diagram illustrates the synthesis of the core benzamide and its subsequent cyclization into a pyrrolo[1,2-a]quinazoline scaffold, a key pharmacophore in antimalarial research.
Figure 1: Synthetic pathway from acid precursor to the target benzamide and its downstream application in generating fused heterocyclic scaffolds.
Pharmaceutical Applications
The 2-amino-N-methylbenzamide motif is a privileged structure in medicinal chemistry, often serving as a "pre-cyclized" form of quinazolinones.
Antimalarial PfATP4 Inhibitors
Researchers have utilized this specific fluorinated intermediate to synthesize dihydroquinazolinone-3-carboxamides .
-
Mechanism: The benzamide undergoes condensation with
-ketoglutaric acid to form a tricyclic scaffold. -
Role of Fluorine: The C3-fluorine atom (which becomes C8-fluoro in the quinazolinone numbering) is critical for optimizing metabolic stability and potency against the Plasmodium falciparum ATP4 ion pump.
PARP & Kinase Inhibition
Similar benzamide derivatives are foundational in the synthesis of PARP inhibitors (e.g., analogs of Veliparib or Olaparib). The amide nitrogen and the aniline nitrogen mimic the hydrogen-bonding pattern of the adenine ring in ATP, allowing these molecules to bind effectively in the kinase hinge region or the NAD+ binding pocket of PARP enzymes.
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocols:
-
PPE: Nitrile gloves and safety glasses are mandatory. The compound is a solid but can generate dust; use in a fume hood.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the aniline group.
References
-
Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4 Source: Journal of Medicinal Chemistry (2023) Context: Detailed experimental protocol for the synthesis of 2-Amino-3-fluoro-N-methylbenzamide (Compound 105) using HATU/DMF.
-
Sigma-Aldrich Product Specification: 2-AMINO-3-FLUORO-N-METHYL-BENZAMIDE Source: Merck / Sigma-Aldrich Context: Physical property verification and CAS registry confirmation (1017789-26-2).
-
PubChem Compound Summary: 2-Amino-3-fluoro-N-methylbenzamide Source: National Center for Biotechnology Information (NCBI) Context: GHS safety data and structural identifiers.
An In-depth Technical Guide to the Synthesis of 2-Amino-3-fluoro-n-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway for 2-Amino-3-fluoro-n-methylbenzamide, a key building block in medicinal chemistry and drug discovery. The synthesis is presented in two primary stages: the preparation of the crucial intermediate, 2-amino-3-fluorobenzoic acid, from 7-fluoroisatin, followed by its conversion to the target N-methylbenzamide. This document offers detailed, step-by-step experimental protocols, mechanistic insights, and data presentation to ensure scientific integrity and reproducibility for researchers in the field.
Introduction: The Significance of Fluorinated Anthranilamides
Fluorinated organic molecules are of paramount importance in modern drug development. The introduction of fluorine atoms into a molecular scaffold can significantly modulate its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 2-Amino-3-fluoro-n-methylbenzamide, a fluorinated anthranilamide derivative, represents a valuable scaffold for the synthesis of a diverse range of pharmacologically active compounds. Analogs of anthranilic acid are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties.[3] The specific substitution pattern of this molecule makes it an attractive starting material for the exploration of novel chemical entities with therapeutic potential.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of 2-Amino-3-fluoro-n-methylbenzamide points to 2-amino-3-fluorobenzoic acid as the immediate precursor. This key intermediate can be readily accessed through the oxidative cleavage of 7-fluoroisatin. The overall synthetic strategy is therefore a two-step process, as illustrated in the workflow diagram below. This approach is advantageous due to the commercial availability of the starting material and the generally high-yielding nature of the proposed transformations.
Caption: Overall synthetic workflow for 2-Amino-3-fluoro-n-methylbenzamide.
Experimental Protocols
Part 1: Synthesis of 2-Amino-3-fluorobenzoic acid from 7-Fluoroisatin
This procedure details the preparation of the key intermediate, 2-amino-3-fluorobenzoic acid, via the oxidative cleavage of 7-fluoroisatin. This method is adapted from established protocols for the synthesis of substituted anthranilic acids.[4]
Reaction Scheme:
Caption: Reaction scheme for the synthesis of 2-amino-3-fluorobenzoic acid.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mmol) |
| 7-Fluoroisatin | 165.12 | 15.0 | 90.8 |
| Sodium Hydroxide (NaOH) | 40.00 | 8.0 | 200 |
| Hydrogen Peroxide (H₂O₂) (30% aq. soln.) | 34.01 | 22 mL | ~215 |
| Hydrochloric Acid (HCl) (3 M aq. soln.) | 36.46 | As needed | - |
| Deionized Water | 18.02 | 200 mL | - |
| Activated Charcoal | - | ~1 g | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 500 mL three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 15.0 g (90.8 mmol) of 7-fluoroisatin in 200 mL of a 1 M aqueous sodium hydroxide solution.[4]
-
Oxidative Cleavage: Cool the resulting solution in an ice bath. Add 22 mL of 30% hydrogen peroxide dropwise via the dropping funnel over approximately 45 minutes, ensuring the internal temperature is maintained between 30-40°C.[4]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1.5 hours. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation:
-
To the clear, pale orange solution, add approximately 1 g of activated charcoal and stir for 15 minutes.
-
Filter the mixture to remove the charcoal.
-
Carefully acidify the filtrate with 3 M hydrochloric acid. A precipitate will begin to form as the pH approaches 4-5. Continue acidification until the pH reaches 1 to ensure complete precipitation of the product.[4]
-
Stir the resulting suspension for one hour to allow for complete crystallization.
-
Collect the beige precipitate by vacuum filtration and wash with a small amount of cold deionized water.
-
Dry the product under vacuum over P₄O₁₀ to yield pure 2-amino-3-fluorobenzoic acid.
-
Expected Yield: 84-96%[4]
Part 2: Synthesis of 2-Amino-3-fluoro-n-methylbenzamide
This section describes the amidation of 2-amino-3-fluorobenzoic acid with methylamine. To facilitate this reaction, the carboxylic acid must first be activated. A common and effective method is the formation of an acid chloride, followed by reaction with methylamine.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of 2-Amino-3-fluoro-n-methylbenzamide.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mmol) |
| 2-Amino-3-fluorobenzoic acid | 155.12 | 10.0 | 64.5 |
| Thionyl Chloride (SOCl₂) | 118.97 | 8.4 | 70.9 |
| Methylamine (40% aq. soln.) | 31.06 | ~10 mL | ~129 |
| Dichloromethane (DCM) | 84.93 | 150 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Step-by-Step Protocol:
-
Acid Chloride Formation: In a dry 250 mL round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), suspend 10.0 g (64.5 mmol) of 2-amino-3-fluorobenzoic acid in 100 mL of anhydrous dichloromethane. Add 8.4 g (70.9 mmol) of thionyl chloride dropwise at room temperature. Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Removal of Excess Reagent: Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in 50 mL of fresh anhydrous dichloromethane and cool the solution in an ice bath. Slowly add approximately 10 mL of a 40% aqueous solution of methylamine dropwise, maintaining the temperature below 10°C.
-
Reaction Completion and Workup:
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 2-Amino-3-fluoro-n-methylbenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization and Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Melting Point (MP): As a physical constant for the pure substance.
Safety Considerations
-
Thionyl chloride is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Methylamine is a flammable and corrosive gas/liquid. Handle with care in a fume hood.
-
Hydrogen peroxide is a strong oxidizing agent. Avoid contact with skin and eyes.
-
Hydrochloric acid and sodium hydroxide are corrosive. Wear appropriate PPE.
Conclusion
This technical guide outlines a reliable and efficient two-step synthesis of 2-Amino-3-fluoro-n-methylbenzamide. The described protocols are based on established chemical transformations and are designed to be readily implemented in a standard organic synthesis laboratory. By providing detailed experimental procedures and contextual scientific information, this guide serves as a valuable resource for researchers engaged in the synthesis of novel fluorinated compounds for pharmaceutical and agrochemical applications.
References
- Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
- Google Patents. (n.d.). Preparation method of 2-amino-3-fluoropyridine.
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
IP.com. (n.d.). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. Retrieved from [Link]
- Google Patents. (n.d.). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
-
Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
-
ResearchGate. (n.d.). Synthesis of the (3 R ,6 S )-3-Amino-6-(2,3-difluorophenyl)azepan-2-one of Telcagepant (MK-0974), a Calcitonin Gene-Related Peptide Receptor Antagonist for the Treatment of Migraine Headache. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide.
-
ResearchGate. (n.d.). 2-Amino-N-(2-chloropyridin-3yl)benzamide. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Retrieved from [Link]
-
RSC Publishing. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Retrieved from [Link]
-
MDPI. (n.d.). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Retrieved from [Link]
Sources
Introduction: The Strategic Importance of Fluorinated Benzamides in Medicinal Chemistry
An In-depth Technical Guide to the Synthetic Utility and Biological Relevance of 2-Amino-3-fluoro-N-methylbenzamide
2-Amino-3-fluoro-N-methylbenzamide is a substituted aromatic amide that has gained significance as a key intermediate in the synthesis of novel therapeutic agents. Its chemical structure, featuring an amino group, a fluorine atom, and an N-methylated amide, provides a versatile scaffold for the construction of more complex, biologically active molecules. The presence and position of the fluorine atom are of particular interest in medicinal chemistry, as fluorine substitution can significantly modulate the physicochemical and pharmacokinetic properties of a drug candidate, including its metabolic stability, lipophilicity, and binding affinity to its biological target. This guide will provide an in-depth analysis of the role of 2-Amino-3-fluoro-N-methylbenzamide as a crucial building block in the development of a new class of antimalarial compounds.
Synthetic Pathway and Chemical Properties
The primary utility of 2-Amino-3-fluoro-N-methylbenzamide lies in its role as a precursor for the synthesis of more elaborate heterocyclic systems. A notable example is its use in the preparation of 2,3-dihydroquinazolinone-3-carboxamides, a novel class of potent antimalarial agents.
Synthesis of 2-Amino-3-fluoro-N-methylbenzamide
The synthesis of 2-Amino-3-fluoro-N-methylbenzamide is typically achieved through a standard amide coupling reaction. The general procedure involves the reaction of 2-amino-3-fluorobenzoic acid with methylamine in the presence of a peptide coupling agent.
Experimental Protocol: Synthesis of 2-Amino-3-fluoro-N-methylbenzamide [1][2]
-
Reactant Preparation: To a solution of 2-amino-3-fluorobenzoic acid (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add methylamine hydrochloride (approximately 10 equivalents) and a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (approximately 13 equivalents).
-
Activation: Add a peptide coupling agent, for instance, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (approximately 1.5 equivalents), to the reaction mixture.
-
Reaction: Stir the mixture at ambient temperature for a designated period, typically around 2 hours, to allow for the completion of the amide bond formation.
-
Work-up and Purification: Following the reaction, the product is isolated and purified using standard laboratory techniques, which may include aqueous work-up, extraction, and crystallization, to yield 2-Amino-3-fluoro-N-methylbenzamide as a solid.
Caption: From intermediate to active antimalarial agent.
Biological Activity of Dihydroquinazolinone Derivatives
While 2-Amino-3-fluoro-N-methylbenzamide itself is a synthetic intermediate, the dihydroquinazolinone derivatives it helps create exhibit potent biological activity against Plasmodium falciparum.
Mechanism of Action: Targeting PfATP4
Extensive research, including resistance selection and whole-genome sequencing, has identified the parasite's plasma membrane P-type ATPase4 (PfATP4) as the molecular target of this novel class of antimalarials. [1][2]PfATP4 is a crucial ion pump responsible for maintaining sodium homeostasis in the parasite. Inhibition of PfATP4 leads to a disruption of this delicate ion balance, resulting in an influx of Na+ and a subsequent increase in intracellular pH. [1]This ultimately leads to parasite death.
Caption: Simplified mechanism of action targeting PfATP4.
Structure-Activity Relationship (SAR)
The development of the dihydroquinazolinone class involved extensive SAR studies to optimize their antimalarial potency. [1][2]These studies revealed that substitutions on both the tricyclic ring system and the exocyclic arene, derived from intermediates like 2-Amino-3-fluoro-N-methylbenzamide, are critical for activity. For instance, halogen substitutions at the 3-position of the exocyclic aryl ring, a feature originating from the fluorinated starting material, were found to be optimal for enhanced asexual parasite activity. [2]
| Compound/Substitution | Modification from Parent Scaffold | EC50 against P. falciparum (3D7) | Cytotoxicity against HepG2 cells (EC50) |
|---|---|---|---|
| Hit Compound 5 | 3-methyl on exocyclic aryl group | 0.17 µM | > 40 µM |
| Analogue 20 | 3-chloro on exocyclic aryl group | 0.09 µM | > 40 µM |
| Analogue 19 | 3-fluoro on exocyclic aryl group | 0.23 µM | > 40 µM |
| Analogue 21 | 3-trifluoromethyl on exocyclic aryl group | 0.36 µM | > 40 µM |
| Analogue 18 | Unsubstituted exocyclic aryl ring | 0.74 µM | > 40 µM |
Data synthesized from the Journal of Medicinal Chemistry, 2023. [1] These data underscore the importance of the substitution pattern on the exocyclic ring, for which 2-Amino-3-fluoro-N-methylbenzamide is a key precursor. The studies also highlighted that specific stereochemistry at the 3a-position of the tricyclic scaffold is crucial for potent parasite activity.
Preclinical Evaluation of Optimized Compounds
Optimized frontrunner compounds from this class, such as WJM-921, have demonstrated oral efficacy in mouse models of malaria. [1]This indicates that the chemical properties imparted by the strategic use of intermediates like 2-Amino-3-fluoro-N-methylbenzamide can lead to drug candidates with favorable pharmacokinetic profiles suitable for in vivo administration.
Conclusion
2-Amino-3-fluoro-N-methylbenzamide is a pivotal chemical intermediate whose value is demonstrated through its successful application in the synthesis of a novel and potent class of antimalarial agents. While not biologically active in itself, its unique chemical structure provides the necessary framework for developing complex molecules that target the essential PfATP4 ion pump in Plasmodium falciparum. The journey from this fluorinated benzamide to orally active antimalarial candidates in preclinical studies showcases the power of strategic synthetic chemistry in addressing urgent global health needs like malaria.
References
-
Wadman, J. H., et al. (2023). Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4. Journal of Medicinal Chemistry, 66(5), 3573–3593. [Link]
-
Wadman, J. H., et al. (2023). Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4. PMC - NIH. [Link]
Sources
Technical Guide: Antimalarial Potential of 2-Amino-3-fluoro-N-methylbenzamide
The following technical guide details the antimalarial potential of 2-Amino-3-fluoro-N-methylbenzamide , specifically analyzing its role as a critical pharmacophore and synthetic precursor in the development of dihydroquinazolinone-3-carboxamides , a novel class of antimalarials targeting the Plasmodium falciparum P-type ATPase 4 (PfATP4).
Executive Summary
2-Amino-3-fluoro-N-methylbenzamide (CAS: 1017789-26-2) is a specialized synthetic intermediate used to generate high-potency antimalarial agents.[1][2] While the molecule itself possesses limited intrinsic potency, it serves as the essential "right-hand" scaffold for the dihydroquinazolinone class of PfATP4 inhibitors.
Recent optimization campaigns (Sleebs et al., J. Med.[3] Chem. 2023) have identified that incorporating this specific fluorinated benzamide moiety into a tricyclic core yields compounds with nanomolar efficacy against Plasmodium falciparum (EC₅₀ < 250 nM). These derivatives function by disrupting parasite sodium homeostasis, offering a dual mechanism of rapid asexual kill and transmission blocking (gametocytocidal activity).[3][4][5][6]
Chemical Identity & Physicochemical Profile[2][3][5][6][7][8]
The molecule is an anthranilamide derivative characterized by a fluorine atom at the C3 position and a methyl-amide tail. These features are not merely decorative; they govern the metabolic stability and binding affinity of the final drug candidate.
| Property | Data |
| IUPAC Name | 2-Amino-3-fluoro-N-methylbenzamide |
| CAS Number | 1017789-26-2 |
| Molecular Formula | C₈H₉FN₂O |
| Molecular Weight | 168.17 g/mol |
| Role | Pharmacophore / Synthetic Precursor |
| Target Class | PfATP4 Inhibitor (when cyclized) |
| Key Structural Features | 3-Fluoro : Modulates pKa and metabolic susceptibility.N-Methyl : Critical for H-bond positioning in the PfATP4 binding pocket. |
Mechanism of Action (MoA): Targeting PfATP4[3]
The antimalarial activity of 2-Amino-3-fluoro-N-methylbenzamide is realized only after its chemical conversion into a dihydroquinazolinone . The resulting drug targets PfATP4 , a P-type ATPase responsible for maintaining low intracellular Na⁺ levels in the parasite.[5][6]
The Pathway of Inhibition
-
Entry : The drug permeates the parasitized erythrocyte and the parasite plasma membrane.
-
Binding : It binds to the transmembrane region of PfATP4.
-
Disruption : Inhibition of the pump prevents Na⁺ efflux and H⁺ influx.
-
Ion Dysregulation : Intracellular Na⁺ rises (from ~10 mM to >100 mM), and pH rises (alkalinization).
-
Lysis : The parasite swells and undergoes oncosis (swelling-induced death).
Visualization of Signaling & Death Pathway
Caption: Mechanism of Action for benzamide-derived PfATP4 inhibitors, leading to rapid parasite clearance via ion dysregulation.
Structure-Activity Relationship (SAR)[5]
The "3-fluoro" substituent is a result of precise medicinal chemistry optimization. In the J. Med. Chem. 2023 study, researchers evaluated various substituents at the C3 position of the benzamide ring.
-
3-Chloro : EC₅₀ = 0.09 µM (Highest Potency in initial screen).[5][6]
-
3-Fluoro (Subject Compound) : EC₅₀ = 0.23 µM (Moderate-High Potency).
Why use the 3-Fluoro? While the 3-chloro analog is slightly more potent in vitro, the 3-fluoro derivative often offers superior metabolic stability (blocking metabolic soft spots) and a lower molecular weight, which improves the ligand efficiency (LE). It remains a viable lead candidate for diversification.
Synthesis & Manufacturing Protocols
To utilize 2-Amino-3-fluoro-N-methylbenzamide in drug discovery, it must first be synthesized or procured, then cyclized.
Synthesis of the Benzamide Intermediate
Objective : Produce 2-Amino-3-fluoro-N-methylbenzamide from 2-amino-3-fluorobenzoic acid.
Reagents :
-
Starting Material: 2-Amino-3-fluorobenzoic acid (2.00 g, 12.9 mmol).[5][6]
-
Amine Source: Methylamine hydrochloride (MeNH₂[5][6]·HCl) (8.70 g, 128.9 mmol).[5][6]
-
Solvent: DMF (100 mL).
Protocol :
-
Dissolve 2-amino-3-fluorobenzoic acid in DMF.
-
Add DIPEA and HATU; stir at ambient temperature for 15 minutes to activate the acid.
-
Add MeNH₂[5]·HCl slowly.
-
Stir the mixture at ambient temperature for 2 hours.
-
Workup : Dilute with water/brine. Extract with ethyl acetate. Wash organic layer with NaHCO₃ and brine. Dry over MgSO₄.
-
Yield : ~97% (Yellow solid).
-
Validation : Confirm via LCMS (M+H expected: ~169).
Cyclization to Active Antimalarial (Dihydroquinazolinone)
Objective : Condense the benzamide with a ketone to form the active drug.
Protocol :
-
Mix 2-Amino-3-fluoro-N-methylbenzamide (1 eq) with α-ketoglutaric acid (1.2 eq) in Acetic Acid (AcOH).
-
Heat at 118 °C for 24 hours.
-
Precipitation : Dilute with water. The solid product (dihydroquinazolinone) precipitates.
-
Filtration : Collect by vacuum filtration and wash with water.
Visualization of Synthesis Workflow
Caption: Synthetic route transforming the fluorinated precursor into the active antimalarial scaffold.
Experimental Validation Assays
To verify the activity of derivatives made from this benzamide, researchers must use the Parasite Lactate Dehydrogenase (pLDH) Assay .
pLDH Assay Protocol
-
Culture : Maintain P. falciparum (3D7 strain) in RPMI 1640 w/ 0.5% Albumax.
-
Plating : Dispense parasites (0.3% parasitemia, 2% hematocrit) into 384-well plates.
-
Treatment : Add the benzamide-derived compound (serial dilutions). Incubate for 72 hours at 37°C.
-
Development : Add pLDH reagent (APAD, Nitro Blue Tetrazolium, Diaphorase).
-
Readout : Measure absorbance at 650 nm.
-
Analysis : Calculate EC₅₀ using nonlinear regression.
-
Target EC₅₀ for this class: < 250 nM.[7]
-
References
-
Sleebs, B. E., et al. (2023).[3] "Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4." Journal of Medicinal Chemistry. Available at: [Link]
-
Medicines for Malaria Venture (MMV) . "Malaria Box and Pathogen Box Projects." MMV.org. Available at: [Link]
-
Spillman, N. J., et al. (2015). "Na+ regulation in the malaria parasite Plasmodium falciparum involves the cation ATPase PfATP4 and is a target of the spiroindolone antimalarials."[3] Cell Host & Microbe. Available at: [Link]
Sources
- 1. 898541-54-3|2-Amino-4-fluoro-N,N-dimethylbenzamide|BLD Pharm [bldpharm.com]
- 2. 1247217-07-7|3-Fluoro-2-(methylamino)benzamide|BLD Pharm [bldpharm.com]
- 3. malariaworld.org [malariaworld.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
Advanced Structure-Activity Relationships (SAR) of Fluorinated Benzamides
Technical Whitepaper
Executive Summary
The benzamide scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for a diverse array of therapeutics ranging from antipsychotics (e.g., sulpiride, amisulpride) to histone deacetylase (HDAC) inhibitors (e.g., entinostat) and radiotracers. The strategic incorporation of fluorine into this scaffold is not merely a tool for blocking metabolism; it is a precise electronic and steric lever that modulates molecular conformation, lipophilicity, and binding kinetics.
This technical guide dissects the structure-activity relationships (SAR) of fluorinated benzamides. It moves beyond simple substituent effects to explore the conformational locking mechanisms driven by intramolecular hydrogen bonding, the metabolic shielding of labile sites, and the electronic tuning of zinc-binding groups in epigenetic targets.
Physicochemical SAR: The Fluorine Effect
The introduction of fluorine (Van der Waals radius ≈ 1.47 Å) mimics hydrogen sterically but mimics oxygen electronically. In benzamides, this duality drives three critical SAR parameters:
Conformational Locking (The Ortho Effect)
The most profound impact of fluorination on the benzamide core occurs at the ortho position relative to the amide group.
-
Mechanism: An intramolecular hydrogen bond (IMHB) forms between the amide nitrogen proton (N-H) and the ortho-fluorine atom (N-H···F).
-
Energetic Consequence: This interaction, though weak (~1–3 kcal/mol), creates a pseudo-six-membered ring that planarizes the molecule or locks it into a specific torsion angle relative to the phenyl ring.
-
Biological Impact: This "pre-organized" conformation reduces the entropic penalty upon binding to a receptor pocket (e.g., Dopamine D2), significantly enhancing affinity compared to the freely rotating non-fluorinated analog.
Electronic Modulation (pKa and Dipole)
Fluorine is the most electronegative element (Paulding scale 3.98).
-
Inductive Effect (-I): Fluorine substitution on the benzamide ring lowers the pKa of the amide proton, making it a better hydrogen bond donor.
-
Dipole Alignment: In HDAC inhibitors, the C-F bond vector can be aligned to interact favorably with polar residues in the enzyme's rim region, enhancing selectivity for specific isoforms (e.g., HDAC1 vs. HDAC6).
Lipophilicity and CNS Penetration
-
LogP/LogD: Fluorination generally increases lipophilicity (logP), which is critical for Blood-Brain Barrier (BBB) penetration in CNS-active benzamides (e.g., antipsychotics).
-
Metabolic Stability: Replacing C-H bonds with C-F bonds (bond energy: 116 kcal/mol vs. 99 kcal/mol) at metabolic "soft spots" (typically para positions) blocks oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.
Visualization: Conformational Locking Mechanism
The following diagram illustrates the intramolecular locking mechanism and the general SAR workflow for optimizing fluorinated benzamides.
Figure 1: Mechanistic impact of fluorine substitution patterns on the benzamide pharmacophore.
Target-Specific SAR Case Studies
Dopamine D2/D3 Antagonists (CNS Targets)
Fluorinated benzamides like fallypride and desmethoxyfallypride are benchmark radiotracers and therapeutic leads.
-
Pharmacophore: 2,3-dimethoxy-5-fluorobenzamide.[1]
-
SAR Insight: The 5-fluoro group (meta to the amide) increases lipophilicity without disrupting the critical methoxy hydrogen bond networks required for D2 receptor binding.
-
Tail Modification: The pyrrolidine nitrogen substituent is the primary driver of affinity. An allyl group (as in fallypride) provides optimal hydrophobic filling of the D2 accessory pocket (Ki ≈ 0.03 nM).
Histone Deacetylase (HDAC) Inhibitors
Benzamides (e.g., MS-275) act as Class I selective HDAC inhibitors.
-
Zinc Binding Group (ZBG): The 2-aminobenzamide moiety coordinates the catalytic Zinc ion.
-
Fluorine SAR: Introduction of fluorine at the 4-position of the benzamide ring can enhance potency against HDAC1/2 (IC50 < 10 nM) by optimizing the electronic density on the coordinating carbonyl oxygen.
-
Selectivity: Fluorination can improve selectivity ratios (HDAC1 vs HDAC3) by exploiting subtle differences in the hydrophobic channels of the isoforms.
Comparative Potency Data
| Compound Class | Target | Fluorine Position | Key Effect | Potency (IC50/Ki) |
| Fallypride | Dopamine D2 | 5-position (ring) | Lipophilicity / Metabolic Stability | Ki = 0.03 nM |
| Benzamide BA3 | HDAC1 | 4-position (ring) | Electronic activation of ZBG | IC50 = 4.8 nM |
| Fluorobenzamide | Amyloid-beta | Ortho/Para | Interference with fibril stacking | >3-fold reduction in aggregation |
Experimental Protocols
Protocol: Synthesis of Fluorinated Benzamides (General Amide Coupling)
Objective: To synthesize a library of fluorinated benzamides for SAR screening. Principle: Activation of a fluorinated benzoic acid followed by nucleophilic attack by an amine.
Reagents:
-
Fluorinated Benzoic Acid derivative (1.0 equiv)
-
Amine coupling partner (e.g., substituted pyrrolidine) (1.1 equiv)
-
HATU (1.2 equiv) or EDC/HOBt
-
DIPEA (3.0 equiv)
-
DMF (anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve the fluorinated benzoic acid (e.g., 4-fluoro-2-methoxybenzoic acid) in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere.
-
Coupling Agent: Add DIPEA followed by HATU. Stir at room temperature for 15 minutes to generate the active ester.
-
Amine Addition: Add the amine component dropwise.
-
Reaction: Stir at room temperature for 4–12 hours. Monitor reaction progress via LC-MS (looking for M+H peak).
-
Workup: Dilute with EtOAc, wash sequentially with 1N HCl, sat. NaHCO3, and brine.
-
Purification: Dry over MgSO4, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
-
Validation: Verify structure via 1H-NMR (observe splitting patterns of aromatic protons due to F-H coupling) and 19F-NMR.
Protocol: In Vitro Dopamine D2 Receptor Binding Assay
Objective: Determine the Ki of synthesized fluorinated benzamides. Principle: Competition binding against a radioligand ([3H]-Spiperone).[1]
Step-by-Step Methodology:
-
Membrane Preparation: Use CHO cells stably expressing human D2 receptors. Homogenize and centrifuge to isolate membranes.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 5 mM MgCl2, 1 mM EDTA.
-
Incubation:
-
Mix 20 µg membrane protein.
-
Add 0.2 nM [3H]-Spiperone (Kd ~ 0.1 nM).
-
Add test compound (concentration range: 10^-11 to 10^-5 M).
-
Total volume: 200 µL.
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (GraphPad Prism). Convert to Ki using the Cheng-Prusoff equation:
.
Future Directions: PROTACs and PET
The benzamide scaffold is evolving beyond simple inhibition.
-
PROTACs: Fluorinated benzamides are being used as "warheads" in Proteolysis Targeting Chimeras (PROTACs) to degrade epigenetic proteins rather than just inhibit them.
-
18F-PET: The ease of nucleophilic aromatic substitution (
) on activated benzamides (using 18F-fluoride) makes them ideal candidates for clinical imaging of neurodegenerative diseases.
References
-
Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry Europe, 2024. Link
-
Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. PMC, 2013. Link
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. J Med Chem, 2026. Link
-
Development and Biological Evaluation of the First Highly Potent and Specific Benzamide-Based Radiotracer [18F]BA3 for Imaging of Histone Deacetylases 1 and 2 in Brain. Molecules, 2019. Link
-
Fluorinated benzamide neuroleptics--III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide as an improved dopamine D-2 receptor tracer. Nucl Med Biol, 1995.[2] Link
-
Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. J Med Chem, 1991.[1] Link
Sources
- 1. Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated benzamide neuroleptics--III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide as an improved dopamine D-2 receptor tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Purification of 2-Amino-3-fluoro-N-methylbenzamide
Introduction & Compound Profile
2-Amino-3-fluoro-N-methylbenzamide (CAS: 1017789-26-2) is a critical scaffold in the synthesis of poly-pharmacological agents, particularly in the development of kinase inhibitors and CNS-active drugs. Its structural motif—an electron-deficient aniline ortho to a benzamide—presents unique purification challenges. The fluorine atom at the 3-position lowers the pKa of the aniline nitrogen via inductive withdrawal, while the amide functionality increases polarity and hydrogen-bonding capability.
This guide provides a validated, dual-stage chromatographic approach: Normal Phase Flash Chromatography for bulk intermediate purification and Reverse Phase Preparative HPLC for final pharmaceutical-grade polishing.
Physicochemical Profile
| Property | Value / Characteristic | Implication for Chromatography |
| Structure | (See Diagram Below) | Planar, aromatic system; UV active. |
| Molecular Weight | 168.17 g/mol | Suitable for MS detection (ESI+). |
| pKa (Calculated) | Aniline NH₂: ~3.5 | Weakly basic; less prone to severe tailing than alkyl amines, but silanol interaction still occurs. |
| LogP | ~1.2 | Moderately lipophilic; retains well on C18 and Silica. |
| Solubility | Soluble: DMSO, MeOH, EtOAc, DCM. Insoluble: Hexanes, Water. | Critical: Sample loading must use dry-loading or high-strength solvent (DCM). |
Purification Strategy & Workflow
The purification logic follows a "Capture and Polish" philosophy. The crude reaction mixture (often containing unreacted methylamine, 2-amino-3-fluorobenzoic acid, or coupling reagents) is first subjected to Flash Chromatography to remove bulk impurities. If >99% purity is required for biological assay, a subsequent Prep-HPLC step is employed.
Logical Workflow Diagram
Figure 1: Decision tree for the purification of 2-Amino-3-fluoro-N-methylbenzamide.
Method A: Normal Phase Flash Chromatography (The Workhorse)
Objective: Isolation of product from crude synthesis mixture (e.g., coupling of 2-amino-3-fluorobenzoic acid with methylamine).
The "Tailing" Challenge
Despite the electron-withdrawing fluorine reducing the basicity of the aniline, the amide and amine groups can still interact with acidic silanols on standard silica cartridges, leading to peak tailing.
-
Solution: Use of a basic modifier (Triethylamine, TEA) blocks silanols, sharpening the peak shape.[1]
Protocol Details
1. Column Selection:
-
Stationary Phase: High-performance spherical silica (20–40 µm).
-
Cartridge Size: Loading factor of 1–3% (e.g., for 1g crude, use a 40g or 80g column).
2. Mobile Phase Preparation:
-
Solvent A: Hexanes (or Heptane)
-
Solvent B: Ethyl Acetate (EtOAc) containing 1% Triethylamine (v/v) .
-
Note: Pre-equilibrate the column with 10% Solvent B to neutralize the silica surface before injection.
-
3. Sample Loading (Dry Loading Recommended):
-
Dissolve crude material in minimal Dichloromethane (DCM).
-
Add Celite 545 or Silica (ratio 1:2 sample:sorbent).
-
Evaporate to dryness on a rotovap until a free-flowing powder is obtained.
-
Load into a solid load cartridge.
4. Gradient Profile:
| Time (CV) | % Solvent B (EtOAc + TEA) | Description |
|---|---|---|
| 0–2 | 5% | Isocratic Hold (Elute non-polar impurities) |
| 2–12 | 5% → 60% | Linear Gradient (Product elution typically ~30-40% B) |
| 12–15 | 60% → 100% | Wash (Elute polar by-products) |
| 15–18 | 100% | Isocratic Flush |
5. Detection:
-
Wavelength: 254 nm (Primary), 280 nm (Secondary).
-
Threshold: Set collection threshold to 10 mAU to avoid collecting baseline noise.
Method B: Reverse Phase Preparative HPLC (High Purity)
Objective: Polishing the compound to >99% purity for biological assays or removing closely eluting regioisomers.
Protocol Details
1. Column Selection:
-
Phase: C18 (Octadecylsilane), End-capped.
-
Dimensions: 19 x 150 mm (for <100 mg scale) or 30 x 150 mm (for >100 mg).
-
Particle Size: 5 µm.
2. Mobile Phase System:
-
Solvent A: Water + 0.1% Formic Acid (FA).
-
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Rationale: Acidic pH ensures the aniline is protonated (solubility) or neutral (depending on pH vs pKa), but standard FA is sufficient to suppress silanol activity on C18.
3. Gradient Profile (Linear):
| Time (min) | % Solvent B | Flow Rate (mL/min) |
|---|---|---|
| 0.0 | 5% | 20 |
| 1.0 | 5% | 20 |
| 12.0 | 60% | 20 |
| 12.5 | 95% | 20 |
| 14.0 | 95% | 20 |
| 14.1 | 5% | 20 |
4. Post-Run Processing:
-
Pool fractions containing the product.[2]
-
Important: Since Formic Acid is used, the product may exist as a formate salt or free base depending on lyophilization. For strict free-base isolation, neutralize the pooled fractions with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Broad/Tailing Peaks (Flash) | Silanol interactions with aniline/amide. | Increase TEA modifier to 2% or switch to DCM/MeOH (95:5) system. |
| Poor Solubility (Loading) | Compound crystallizes on the column head. | Use Dry Loading (Celite) exclusively. Do not liquid load in pure EtOAc. |
| Split Peaks (HPLC) | Sample solvent too strong (e.g., pure DMSO/ACN). | Dilute sample with water (1:1) before injection to focus the band on the column head. |
| Low Recovery | Product precipitating in fractions. | Ensure collection tubes contain a small amount of solvent or immediately process fractions. |
References
-
Phenomenex. (n.d.). Tip on Peak Tailing of Basic Analytes. Retrieved October 26, 2023, from [Link]
-
Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved October 26, 2023, from [Link]
Sources
Application Note: Strategic Derivatization of 2-Amino-3-fluoro-N-methylbenzamide for Kv7 (KCNQ) Channel Modulation
Abstract
This application note details the strategic development of 2-Amino-3-fluoro-N-methylbenzamide derivatives, a privileged scaffold in the design of Kv7 (KCNQ) potassium channel openers and MEK inhibitors . While the parent molecule serves as a robust building block, its efficacy is unlocked through targeted derivatization of the C2-amine and modulation of the C3-fluorine electronic effects. This guide provides a validated synthetic workflow for generating a focused library of secondary amines and a high-throughput Thallium (
Introduction: The Anthranilamide Pharmacophore
The 2-amino-N-methylbenzamide core (anthranilamide) is a structural motif found in several bioactive compounds, most notably Kv7.2/7.3 (KCNQ2/3) openers used in epilepsy and pain management (e.g., analogs of Retigabine/Ezogabine).
The specific inclusion of the 3-fluoro substituent in the title molecule offers three critical medicinal chemistry advantages over the non-fluorinated parent:
-
Metabolic Blockade: It protects the electron-rich C3 position from Phase I oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes [1].
-
Electronic Modulation: The high electronegativity of fluorine withdraws electron density from the adjacent C2-amine. This lowers the amine's
, reducing its basicity and potentially improving blood-brain barrier (BBB) permeability by maintaining a higher fraction of the uncharged species at physiological pH [2]. -
Conformational Locking: The C3-F can induce specific torsional preferences via electrostatic repulsion with the carbonyl oxygen or attraction to the amide proton, pre-organizing the molecule for receptor binding.
Strategic Design Logic
The development strategy treats 2-Amino-3-fluoro-N-methylbenzamide as the "Head" group. The primary optimization pathway involves derivatizing the C2-amine to attach a lipophilic "Tail" (Aryl/Heteroaryl group), creating a diarylamine motif essential for hydrophobic pocket engagement in the KCNQ channel pore domain [3].
Figure 1: SAR Deconstruction of the scaffold. The C2-amine is the primary "warhead" for diversification, while the C3-fluorine serves as a physicochemical modulator.
Protocol A: Synthetic Derivatization (Reductive Amination)
Objective: To synthesize a library of 2-(substituted-amino)-3-fluoro-N-methylbenzamide derivatives. Rationale: Direct alkylation of anilines often leads to over-alkylation. Reductive amination using aryl aldehydes is more controlled, yielding mono-alkylated secondary amines which mimic the pharmacophore of potent Kv7 openers like ICA-069673 [4].
Materials
-
Substrate: 2-Amino-3-fluoro-N-methylbenzamide (1.0 equiv)
-
Reagents: Various Aryl/Heteroaryl Aldehydes (1.1 equiv), Sodium Triacetoxyborohydride (
, 1.5 equiv), Acetic Acid (catalytic). -
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).
Step-by-Step Methodology
-
Imine Formation:
-
In a 20 mL scintillation vial, dissolve 2-Amino-3-fluoro-N-methylbenzamide (100 mg, 0.59 mmol) in DCE (5 mL).
-
Add the selected Aryl Aldehyde (0.65 mmol, 1.1 equiv).
-
Add Acetic Acid (1-2 drops) to catalyze imine formation.
-
Checkpoint: Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (50% EtOAc/Hexanes) to confirm disappearance of the starting aniline and formation of the imine intermediate.
-
-
Reduction:
-
Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).
-
Add Sodium Triacetoxyborohydride (188 mg, 0.89 mmol) in one portion.
-
Allow the reaction to warm to RT and stir overnight (12–16 hours).
-
Self-Validation: The reaction mixture should turn clear or slightly cloudy. If starting material persists after 16h, add an additional 0.5 equiv of reducing agent.
-
-
Work-up & Purification:
-
Quench with saturated aqueous
(10 mL). Stir for 15 mins. -
Extract with Dichloromethane (DCM, 3 x 10 mL).
-
Dry combined organics over
, filter, and concentrate in vacuo. -
Purification: Flash column chromatography (Gradient: 0-60% EtOAc in Hexanes). The secondary amine product typically elutes later than the aldehyde but earlier than the primary amine starting material.
-
-
Characterization:
-
Verify using
-NMR. Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of a benzylic methylene singlet/doublet (~4.2–4.5 ppm).
-
Protocol B: Functional Screening (Thallium Flux Assay)
Objective: High-throughput functional validation of derivatives as Kv7.2/7.3 channel openers.
Mechanism: Thallium (
Experimental Setup
-
Cell Line: CHO or HEK293 cells stably expressing human KCNQ2/3 (Kv7.2/7.3).
-
Controls:
-
Positive Control: Retigabine (
) or Flupirtine. -
Negative Control: DMSO (Vehicle).
-
-
Detection: FLIPR (Fluorometric Imaging Plate Reader) or similar kinetic plate reader.
Workflow Diagram
Figure 2: Thallium Flux Assay workflow for screening KCNQ modulators.
Detailed Protocol
-
Seeding: Plate KCNQ2/3-CHO cells at 10,000 cells/well in a 384-well black-wall/clear-bottom poly-D-lysine coated plate. Incubate 24h at 37°C/5%
. -
Dye Loading: Remove culture media. Add 20
of Thallium-sensitive dye solution (prepared in HBSS buffer with 20 mM HEPES, pH 7.4). Incubate for 45 mins at RT in the dark.-
Critical: Include Probenecid (2.5 mM) in the dye buffer to prevent dye efflux.
-
-
Compound Treatment: Add 10
of 3X concentrated test compounds (final concentration typically 10 for single-point screen). Incubate for 15 mins. -
Signal Trigger: Place plate in the reader. Start kinetic recording (1 Hz). After 10 seconds of baseline, inject 10
of Stimulus Buffer ( ).-
Note: A small amount of
is needed to slightly depolarize the membrane and "prime" the voltage-gated channels, allowing the opener to stabilize the open state.
-
-
Data Analysis: Calculate the Slope (flux rate) or Area Under the Curve (AUC) for the first 60 seconds post-injection. Normalize data to Retigabine response (100%).
Data Presentation & SAR Analysis
When analyzing the library generated from 2-Amino-3-fluoro-N-methylbenzamide , organize data to highlight the impact of the "Tail" modification.
Table 1: Hypothetical SAR Data Structure
| ID | R-Group (Aldehyde Origin) | Structure | EC50 (Kv7.2/3) | Efficacy (% Retigabine) | LogD (pH 7.4) |
| Core | None (Parent) | > 30 | 5% | 1.2 | |
| A1 | Benzaldehyde | 5.2 | 45% | 2.8 | |
| A2 | 4-Fluorobenzaldehyde | 1.1 | 85% | 3.1 | |
| A3 | 2,4,6-Trifluorobenzaldehyde | 0.8 | 92% | 3.4 | |
| A4 | Pyridine-3-carboxaldehyde | 8.5 | 30% | 1.9 |
Interpretation Guide:
-
Lipophilicity: Derivatives A2 and A3 show improved potency. This correlates with the requirement for a hydrophobic tail to interact with the channel pore.
-
Fluorine Effect: Comparing A1 vs. A2 demonstrates the "Fluorine Scan" benefit—distal fluorination often improves potency via hydrophobic collapse or specific interactions.
-
Parent Scaffold: The core molecule alone is inactive; it requires the secondary amine extension to bridge the binding site.
Safety & Handling
-
2-Amino-3-fluoro-N-methylbenzamide: Treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) is required.
-
Thallium Sulfate: EXTREMELY TOXIC. Thallium is a potent neurotoxin. Handle all Thallium solutions in a fume hood. Waste must be segregated into specific "Heavy Metal/Thallium" waste streams, NOT standard aqueous waste.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Wermuth, C. G. (Ed.). (2011). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosteres and Fluorine effects). Link
-
Dalby-Brown, W., et al. (2006). Retigabine and its analogues: Opening of the KCNQ2/3 Potassium Channel. Basic & Clinical Pharmacology & Toxicology, 98(5). Link
-
Amato, G., et al. (2011). N-Pyridyl and Pyrimidine Benzamides as KCNQ2/Q3 Potassium Channel Openers for the Treatment of Epilepsy.[1][2] ACS Medicinal Chemistry Letters, 2(6), 481–484. Link
-
Weaver, C. D., et al. (2004). A Thallium-Sensitive, Fluorescence-Based Assay for Detecting and Characterizing Potassium Channel Modulators. Journal of Biomolecular Screening, 9(8), 671-677. Link
Sources
Application Note: "2-Amino-3-fluoro-N-methylbenzamide" as a Building Block in Organic Synthesis
Executive Summary
2-Amino-3-fluoro-N-methylbenzamide (CAS: 1017789-26-2) is a specialized "ortho-amino amide" building block critical for the synthesis of fused heterocyclic scaffolds, particularly 8-fluoroquinazolin-4(3H)-ones . The incorporation of the fluorine atom at the C3 position (becoming C8 in the quinazolinone core) imparts significant metabolic stability by blocking oxidative metabolism at a typically vulnerable site. Additionally, the fluorine substituent modulates the pKa of the neighboring N1-nitrogen, influencing the electronic properties of the pharmacophore.
This guide details the utility of this building block in synthesizing kinase inhibitors, PARP inhibitors, and novel antimalarials (PfATP4 inhibitors), providing validated protocols for cyclization and derivatization.
Chemical Profile & Structural Significance[1][2][3][4]
| Property | Specification |
| Chemical Name | 2-Amino-3-fluoro-N-methylbenzamide |
| CAS Number | 1017789-26-2 |
| Molecular Formula | C₈H₉FN₂O |
| Molecular Weight | 168.17 g/mol |
| Core Motif | Ortho-amino benzamide |
| Key Substituent | C3-Fluorine (Metabolic blocker, Electronic modulator) |
| Primary Application | Precursor to 8-fluoro-3-methylquinazolin-4(3H)-one |
The "Fluorine Effect" in Scaffold Design
In medicinal chemistry, the C3-fluorine atom serves two distinct roles:
-
Metabolic Blockade: It prevents hydroxylation at the 8-position of the resulting quinazolinone ring, a common clearance pathway for non-fluorinated analogues.
-
Conformational Locking: Through intramolecular hydrogen bonding (C-F···H-N) and dipole interactions, the fluorine atom can rigidify the orientation of the amide/amine groups prior to cyclization, potentially accelerating reaction rates compared to non-substituted analogues.
Core Application: Synthesis of 8-Fluoroquinazolinone Scaffolds
The primary utility of 2-amino-3-fluoro-N-methylbenzamide is its conversion into 8-fluoro-3-methylquinazolin-4(3H)-one derivatives via cyclocondensation with one-carbon donors. This scaffold is ubiquitous in bioactive molecules, including PI3K inhibitors and PARP inhibitors.
Mechanism of Action
The reaction proceeds via the nucleophilic attack of the primary amine (N2) onto an activated electrophile (e.g., Triethyl orthoformate or DMF-DMA), forming an imidate or amidine intermediate. This is followed by an intramolecular attack by the amide nitrogen (N-methyl) to close the pyrimidine ring.
Validated Protocol 1: Cyclization with Triethyl Orthoformate (TEOF)
Target: 8-Fluoro-3-methylquinazolin-4(3H)-one
Materials:
-
2-Amino-3-fluoro-N-methylbenzamide (1.0 eq)[1]
-
Triethyl orthoformate (TEOF) (5.0 eq)
-
Ammonium acetate (catalytic, 0.1 eq) or p-TsOH (0.05 eq)
-
Ethanol (anhydrous) or Toluene
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-fluoro-N-methylbenzamide (1.0 mmol, 168 mg) in anhydrous Ethanol (10 mL).
-
Addition: Add Triethyl orthoformate (0.83 mL, 5.0 mmol) and the catalyst (Ammonium acetate, 7.7 mg).
-
Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (System: 50% EtOAc/Hexane) or LC-MS. The starting material (R_t ~ 1.2 min) should disappear, replaced by the cyclized product (R_t ~ 1.8 min).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent in vacuo to approximately 2 mL.
-
Add cold diethyl ether (10 mL) to precipitate the product.
-
Filter the white/off-white solid and wash with cold ether.
-
-
Purification: If necessary, recrystallize from EtOH/Water.
Expected Yield: 85–92% Data Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the broad NH2 signal (5.0–6.0 ppm) and the appearance of the distinctive C2-proton singlet of the quinazolinone ring at ~8.3 ppm.
Advanced Application: Antimalarial Drug Discovery (PfATP4 Inhibitors)[6]
Recent high-impact studies (e.g., J. Med. Chem. 2023) have utilized this building block to synthesize dihydroquinazolinone-3-carboxamides , a potent class of antimalarials targeting PfATP4 (a P-type ATPase).
Protocol 2: Synthesis of Dihydroquinazolinone Precursors
Context: This protocol describes the coupling of the acid precursor to the amine, followed by cyclization, a critical workflow for generating library diversity.
Workflow Diagram:
Experimental Procedure (Coupling Step):
-
Reagents: 2-Amino-3-fluorobenzoic acid (2.0 g, 12.9 mmol), Methylamine hydrochloride (8.7 g, 128.9 mmol), HATU (7.34 g, 19.3 mmol), DIPEA (21.66 g, 167.6 mmol).
-
Solvent: DMF (100 mL).
-
Condition: Stir at ambient temperature for 2 hours.
-
Isolation: Dilute with water, extract with EtOAc, wash with brine, dry over Na2SO4.
-
Result: Yields 2-amino-3-fluoro-N-methylbenzamide (2.10 g, 97%) as a yellow solid. This high-yield step validates the building block's accessibility for large-scale synthesis.
Experimental Procedure (Cyclization Step for Library):
-
React the intermediate (0.1 mmol) with various aldehydes (R-CHO, 0.1 mmol) in Ethanol with catalytic Acetic Acid.
-
Stir at reflux for 12 hours.
-
The product is a 2,3-dihydroquinazolin-4(3H)-one , where the 2-position is defined by the aldehyde used.
Comparative Analysis of Cyclization Reagents
When using 2-amino-3-fluoro-N-methylbenzamide, the choice of cyclization reagent dictates the final heterocycle.
| Reagent | Product Type | Reaction Conditions | Key Advantage |
| Triethyl Orthoformate (TEOF) | Quinazolin-4(3H)-one | Reflux, cat. Acid | Cleanest profile, high yield. |
| DMF-DMA | Quinazolin-4(3H)-one | Reflux in Toluene | No acid catalyst required. |
| Aldehydes (R-CHO) | 2,3-Dihydroquinazolinone | EtOH, cat. AcOH | Allows substitution at C2 position. |
| Phosgene / Triphosgene | Quinazoline-2,4-dione | THF, Base (TEA) | Forms the dione (urea) scaffold. |
References
-
Synthesis of PfATP4 Inhibitors
- Source: "Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4." Journal of Medicinal Chemistry, 2023.
- Relevance: Describes the synthesis of 2-amino-3-fluoro-N-methylbenzamide (Compound 105) and its conversion to bioactive antimalarials.
-
(Search: "Optimization of 2,3-Dihydroquinazolinone-3-carboxamides")
-
General Quinazolinone Synthesis
- Source: "Synthesis of 2-Amino-quinazolin-4(3H)-ones Using 2-Bromo-N-phenylbenzamide..." PubMed/NIH, 2024.
- Relevance: Provides updated Ullmann-type coupling methods relevant to benzamide cycliz
-
Fluorine in Medicinal Chemistry
-
Chemical Properties & Safety
- Source: PubChem Compound Summary for 2-Amino-3-fluoro-N-methylbenzamide.
- Relevance: Safety data (H315, H319) and physical properties.
Sources
Application Note: Solubilization and Handling of 2-Amino-3-fluoro-N-methylbenzamide
[1][2][3]
Compound Profile & Physicochemical Properties[1][2][3][4]
Before handling, verify the identity and properties of your specific batch.[1][2] This compound is a substituted benzamide, typically presenting as a yellow solid.[2][3][4][5]
| Property | Data | Notes |
| Compound Name | 2-Amino-3-fluoro-N-methylbenzamide | |
| CAS Number | 1017789-26-2 | Primary identifier for verification [1, 2].[1][2][6][7] |
| Molecular Weight | 168.17 g/mol | Use this for Molarity calculations.[2] |
| Formula | C₈H₉FN₂O | |
| Physical State | Solid (often yellow/off-white) | Hygroscopic; store desiccated.[2] |
| Solubility (Water) | Low / Poor | < 100 µM (Predicted).[2] Do not dissolve directly in media. |
| Solubility (DMSO) | High (> 50 mM) | Preferred solvent for stock preparation.[2] |
| Solubility (Ethanol) | Moderate | Secondary option; DMSO is preferred for stability.[2] |
Core Protocol: Stock Solution Preparation
Rationale
Direct addition of the solid compound to cell culture media will result in heterogeneous suspension and inaccurate dosing.[1][2] The DMSO Stock Method is required to solubilize the hydrophobic aromatic ring before dispersion into the aqueous phase.[2][3]
Materials Required[1][2][3][4][7][8][9][10][11]
-
Compound: 2-Amino-3-fluoro-N-methylbenzamide (>95% purity).[1][2][3][4][5]
-
Solvent: Sterile Dimethyl Sulfoxide (DMSO), Hybridoma or Cell Culture Grade (≥99.7%).[1][2][3]
-
Vessels: Amber glass vials (borosilicate) or polypropylene microcentrifuge tubes.
-
Filtration: 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filter (Do not use Cellulose Acetate with DMSO).[1][2][3]
Step-by-Step Procedure
Step 1: Calculation (Example for 50 mM Stock)
To prepare 1 mL of a 50 mM stock solution:
-
Target Mass:
[2][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Note: It is often more accurate to weigh the solid first (e.g., ~10 mg) and adjust the DMSO volume.[1][2][3]
Step 2: Dissolution[1][2][3]
-
Weigh the solid compound into a sterile amber vial. Record the exact mass.
-
Vortex vigorously for 30–60 seconds.
-
Visual Check: If particulates remain, sonicate in a water bath at 37°C for 5 minutes.[1][2] The solution must be optically clear.
Step 3: Sterilization (Optional but Recommended)
While DMSO is bacteriostatic at high concentrations, introducing non-sterile powder can carry contaminants.[1][2][3]
-
Pass the fully dissolved stock solution through a 0.22 µm PTFE syringe filter into a fresh sterile vial.
-
Caution: Account for "hold-up volume" in the filter (usually ~50-100 µL loss).[1][2][3]
Step 4: Storage
-
Short-term (1 week): 4°C, protected from light.
-
Long-term (Months): -20°C or -80°C in single-use aliquots (to avoid freeze-thaw cycles).
Cell Culture Application: Dilution Strategy
The "Precipitation Crash" Risk
Diluting a hydrophobic stock directly into a large volume of media can cause the compound to "crash out" (precipitate) immediately.[1][2] Use the Stepwise Dilution Method or Rapid Dispersion Method .[2][3]
Protocol: Dosing Cells[1][2][3]
-
Determine Final Concentration:
-
Preparation of Working Solution (2X or 10X Intermediate):
-
Do not add 1 µL of stock directly to 10 mL of media in a flask (poor mixing).
-
Method:
-
Pipette the required volume of culture media (pre-warmed to 37°C) into a sterile tube.
-
While vortexing the media gently, slowly add the calculated volume of DMSO stock.[1][2]
-
Vortex immediately for 10 seconds.
-
QC: Inspect the tube against light.[1][2] If cloudy, the compound has precipitated.[2] (See Troubleshooting).
-
-
-
Application to Cells:
Quantitative Reference: Dilution Table (for 10 mL Media)
| Target Final Conc. | Stock Conc. Used | Volume of Stock | Volume of Media | Final DMSO % |
| 1 µM | 10 mM | 1 µL | 9.999 mL | 0.01% |
| 10 µM | 10 mM | 10 µL | 9.990 mL | 0.10% |
| 50 µM | 50 mM | 10 µL | 9.990 mL | 0.10% |
| 100 µM | 50 mM | 20 µL | 9.980 mL | 0.20% |
Visual Workflow (Graphviz Diagram)
The following diagram illustrates the critical path from solid compound to cell treatment, highlighting the decision points for sterility and precipitation checks.
Caption: Workflow for the preparation and handling of 2-Amino-3-fluoro-N-methylbenzamide stock and working solutions.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Cloudiness in Stock | Saturation reached | Sonicate at 37°C for 10 mins. If unresolved, add more DMSO to halve the concentration (e.g., 50 mM → 25 mM).[1][2] |
| Precipitation in Media | "Crash out" effect | 1. Pre-warm media to 37°C before addition.2. Use an intermediate dilution step (e.g., dilute stock 1:10 in PBS/Serum-free media first).[2] |
| Cytotoxicity in Control | High DMSO % | Ensure final DMSO concentration is ≤ 0.1%.[2] Some primary cells are sensitive even at 0.1%; titrate vehicle tolerance first.[2][3] |
References
-
Nguyen, W., et al. (2023).[1][2][4] Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4.[2] Journal of Medicinal Chemistry, 66(5), 3314–3334.[2][3] (Describes the synthesis and use of 2-Amino-3-fluoro-N-methylbenzamide as Intermediate 105).
-
National Center for Biotechnology Information. (n.d.).[1][2] PubChem Compound Summary for CAS 1017789-26-2.[2]
-
Thermo Fisher Scientific. (n.d.).[1][2][3] Guidelines for Dissolving Compounds in DMSO for Cell Culture.
Sources
- 1. 898541-54-3|2-Amino-4-fluoro-N,N-dimethylbenzamide|BLD Pharm [bldpharm.com]
- 2. 1247217-07-7|3-Fluoro-2-(methylamino)benzamide|BLD Pharm [bldpharm.com]
- 3. 187805-54-5|2-Amino-3-fluorobenzamide|BLD Pharm [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 63069-49-8|2-Amino-5-fluorobenzamide|BLD Pharm [bldpharm.com]
- 7. CAS:1017789-26-2, 2-Amino-3-Fluoro-N-methylbenzamide-毕得医药 [bidepharm.com]
Application Note: Laboratory Safety & Handling Protocol for 2-Amino-3-fluoro-N-methylbenzamide
Introduction & Chemical Profile[2][3][4][5][6]
2-Amino-3-fluoro-N-methylbenzamide (CAS: 1017789-26-2) is a specialized fluorinated intermediate frequently employed in the synthesis of bioactive scaffolds, particularly in the development of kinase inhibitors and PROTAC linkers.[1] The incorporation of the fluorine atom at the 3-position of the benzamide core modulates the compound's lipophilicity and metabolic stability, critical factors in drug design.[1]
However, this structural modification also alters its toxicological profile.[1] Unlike simple benzamides, the presence of the electron-withdrawing fluorine adjacent to the aniline moiety can influence skin permeability and biological reactivity.[1] This guide establishes a "Safety by Design" workflow to mitigate risks associated with its handling.
Chemical Identity Table
| Property | Detail |
| Chemical Name | 2-Amino-3-fluoro-N-methylbenzamide |
| CAS Number | 1017789-26-2 |
| Molecular Formula | C₈H₉FN₂O |
| Molecular Weight | 168.17 g/mol |
| Physical State | Solid (White to Off-White Powder) |
| Storage Condition | 2–8°C, Inert Atmosphere (Argon/Nitrogen), Protect from Light |
| Solubility | DMSO, Methanol, Chloroform (Slightly) |
Risk Assessment & Hazard Identification
Expert Insight: While specific toxicological data for this exact isomer is limited, structural activity relationships (SAR) with fluorinated anilines suggest a potential for acute oral toxicity and irritation.[1] We treat this compound as a functional irritant with potential systemic toxicity upon ingestion or high-dose dermal exposure.
GHS Classification & Hazard Statements
The following classification is derived from conservative industrial hygiene standards for fluorinated aniline derivatives.
| Signal Word | WARNING |
| H302 | Harmful if swallowed.[2] |
| H315 | Causes skin irritation.[2][3][4] |
| H319 | Causes serious eye irritation.[2][3][5] |
| H335 | May cause respiratory irritation.[2][4] |
The "Fluorine Effect" on Safety
Researchers must note that the fluorine substitution increases the compound's lipophilicity (LogP).[1] This enhances its ability to penetrate the stratum corneum (outer skin layer) compared to its non-fluorinated analogues. Therefore, standard nitrile gloves may have reduced breakthrough times; double-gloving is the recommended standard.
Engineering Controls & PPE Hierarchy
To ensure researcher safety, we implement a "Defense in Depth" strategy. Reliance on PPE alone is insufficient; engineering controls are the primary barrier.
Visualization: Safety Decision Matrix
The following diagram outlines the logical workflow for determining the necessary safety controls based on the physical state of the compound.
Figure 1: Decision matrix for engineering controls and PPE selection based on physical state.
Detailed Handling Protocol (SOP)
This protocol is designed to eliminate "contact points" where contamination typically occurs.
Phase 1: Preparation & Weighing
Objective: Prevent inhalation of dust and contamination of the balance area.
-
Environment: All weighing must be performed inside a chemical fume hood. If a balance is not available inside the hood, use a tarred closed vessel method.[1]
-
Static Control: Fluorinated organic solids are often static-prone. Use an anti-static gun or ionizer bar if the powder "flies" or adheres to the spatula.
-
Transfer:
-
Tare a screw-cap vial with the cap on.
-
Add the compound inside the hood.
-
Close the vial tightly before removing it to weigh on an external balance.
-
Never transport an open container of the powder through the lab.
-
Phase 2: Reaction Setup
Objective: Minimize solvent vapor co-exposure.
-
Solvent Choice: The compound is soluble in DMSO and Methanol. When dissolving, add solvent slowly to the powder to prevent "puffing" of dry material.[1]
-
Inertion: Due to the aniline-like amine, the compound may be sensitive to oxidation over time. Flush the reaction vessel with Nitrogen or Argon before sealing.
-
Temperature: If heating is required (>40°C), ensure a reflux condenser is fitted and the system is under positive inert gas pressure to prevent vapor escape.
Phase 3: Waste Disposal
Objective: Environmental compliance.
-
Classification: This compound contains Fluorine.[6][7][8] It must be segregated into Halogenated Organic Waste streams.
-
Liquids: Collect all mother liquors and wash solvents in the Halogenated Waste container.
-
Solids: Contaminated paper towels, weighing boats, and gloves must be disposed of in the Hazardous Solid Waste bin, not regular trash.[1]
Emergency Response Protocols
In the event of an incident, immediate action mitigates long-term harm. These steps are specific to the hazards of fluorinated amides.
Scenario A: Skin Contact (Solid or Solution)
-
Immediate Action: Drench the area with water for 15 minutes.[4][8]
-
Soap: Use a non-abrasive soap. Do not use organic solvents (ethanol/acetone) to clean the skin; this will increase the absorption rate of the fluorinated compound.
-
Medical: Seek medical attention if irritation persists. Show the SDS to the physician.[9]
Scenario B: Inhalation (Dust)[1][9]
-
Evacuate: Move to fresh air immediately.
-
Support: If breathing is difficult, trained personnel should administer oxygen.[4]
-
Observation: Monitor for delayed respiratory irritation (coughing, wheezing) which can occur with amine inhalation.
Scenario C: Spills
-
Small Spill (< 5g):
-
Wear double nitrile gloves and a P100 respirator (if outside hood).
-
Cover spill with a damp paper towel (to prevent dust generation).
-
Scoop up material and place in a hazardous waste jar.
-
Clean surface with a mild detergent solution.
-
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Container: Amber glass vials with Teflon-lined caps are preferred to prevent light degradation and moisture ingress.
-
Shelf Life: Re-test purity (HPLC) every 12 months. The amide bond is generally stable, but the primary amine can oxidize if stored improperly.[1]
References
-
PubChem. (2023). Compound Summary: 2-Amino-3-fluoro-N-methylbenzamide.[10] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link][1]
-
European Chemicals Agency (ECHA). (2023).[2] C&L Inventory: Harmonized classification and labelling of benzamide derivatives. Retrieved October 26, 2023, from [Link][1]
Sources
- 1. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-3-methylbenzamide | C8H10N2O | CID 14221807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. fishersci.com [fishersci.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. 2-AMINO-3-FLUORO-N-METHYL-BENZAMIDE CAS#: 1017789-26-2 [m.chemicalbook.com]
Technical Support Center: Synthesis of 2-Amino-3-fluoro-N-methylbenzamide
Ticket ID: #SYN-2A3F-NMB Subject: Troubleshooting Low Yield & Impurity Profiles Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Yield Trap"
The synthesis of 2-Amino-3-fluoro-N-methylbenzamide (CAS: 915707-64-5) presents a classic "ortho-effect" challenge. The fluorine atom at the 3-position and the amino group at the 2-position create significant steric crowding and electronic deactivation around the carbonyl center.
If you are experiencing yields below 60% , you are likely falling into one of three traps:
-
Competing Nucleophilicity: In direct amide coupling, the aniline nitrogen (position 2) competes with the methylamine, leading to self-coupling or cyclization.
-
Defluorination: If using a nitro-precursor, catalytic hydrogenation (Pd/C, H₂) often strips the fluorine atom (hydrodefluorination).
-
Hydrolysis: If using the isatoic anhydride route, moisture in the methylamine source is hydrolyzing the anhydride back to the starting acid.
This guide details two Self-Validating Protocols (SVP) designed to bypass these issues, achieving yields >90%.
Route Selection & Decision Matrix
Before proceeding, identify your starting material to select the correct protocol.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on available precursors and reagents.
Technical Protocols
Protocol A: High-Efficiency Direct Coupling (HATU Method)
Recommended for gram-scale synthesis where reagent cost is secondary to purity.
The Logic: Standard coupling agents (EDC/HOBt) are often too slow for this sterically hindered acid, allowing the aniline to interfere. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) activates the carboxylic acid rapidly, favoring the attack of the external nucleophile (methylamine) over the internal aniline.
Materials:
-
2-Amino-3-fluorobenzoic acid (1.0 eq)
-
Methylamine hydrochloride (10.0 eq) — Excess is critical to outcompete the aniline.
-
HATU (1.5 eq)
-
DIPEA (N,N-Diisopropylethylamine) (13.0 eq)
-
DMF (Anhydrous)
Step-by-Step Workflow:
-
Dissolution: Dissolve 2-amino-3-fluorobenzoic acid (e.g., 2.0 g) in DMF (100 mL) at room temperature.
-
Base Addition: Add DIPEA (13.0 eq). The solution may warm slightly.[1]
-
Activation: Add HATU (1.5 eq) in one portion. Stir for 5 minutes. Color change to orange/yellow is normal.
-
Amidation: Add Methylamine HCl (10.0 eq).
-
Reaction: Stir at ambient temperature for 2–4 hours. Monitor by LCMS.[2][3]
-
Checkpoint: Product peak (M+H = 169.1) should dominate. If starting material remains, add 0.5 eq HATU.
-
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (3x) and Brine (2x). Dry over Na₂SO₄.
-
Result: Evaporation yields a yellow solid (Expected Yield: 95-97%).
Reference Benchmark: This specific protocol was validated in J. Med. Chem. 2023 for the synthesis of quinazolinone precursors [1].[2]
Protocol B: The "One-Pot" Isatoic Anhydride Method
Recommended for scale-up (>10g) or cost-sensitive projects.
The Logic: This method temporarily "masks" the aniline and activates the acid simultaneously by forming a reactive cyclic anhydride (Isatoic Anhydride) in situ using CDI (Carbonyldiimidazole). Methylamine then attacks the carbonyl, releasing CO₂ and the desired amide.
Reaction Scheme:
Figure 2: The in-situ activation pathway via CDI prevents self-coupling.
Step-by-Step Workflow:
-
Activation: Suspend 2-amino-3-fluorobenzoic acid (1.0 eq) in anhydrous THF.
-
Cyclization: Add CDI (1.2 eq) portion-wise. Heat to reflux for 2 hours.
-
Checkpoint: Gas evolution (CO₂) must cease. The solution often becomes clear.
-
-
Aminolysis: Cool to 0°C. Add Methylamine (33% in EtOH or 2M in THF, 3.0 eq) dropwise.
-
Completion: Stir at Room Temp for 1 hour.
-
Purification: Concentrate solvent. Triturate the residue with water/ethanol (9:1) to precipitate the pure product.
Troubleshooting Guide (FAQ)
Issue 1: "I see a byproduct with Mass M-20 or M+26."
-
Diagnosis: You have formed a Quinazolinone or Cyclic Amidine .
-
Cause: High temperatures during the amide coupling step caused the amide nitrogen to attack the activated acid or the aniline to attack the amide carbonyl.
-
Fix: Maintain reaction temperature <30°C during the methylamine addition. Use Protocol B (Isatoic Anhydride) which releases CO₂ as a blocking group, preventing cyclization.
Issue 2: "My yield is <40% using Pd/C and Hydrogen."
-
Diagnosis: Hydrodefluorination .
-
Cause: Palladium on Carbon (Pd/C) is excellent for cleaving Carbon-Fluorine bonds, especially in aromatic systems.
-
Fix: Switch to Iron Powder Reduction .
-
Protocol: Suspend nitro-precursor in EtOH/Water (3:1). Add NH₄Cl (5 eq) and Iron powder (5 eq). Heat to 60°C for 2 hours. Filter through Celite. This preserves the fluorine atom [2].
-
Issue 3: "The product is oil and won't crystallize."
-
Diagnosis: Residual DMF or DIPEA salts.
-
Fix:
-
Dissolve the oil in EtOAc.
-
Wash rigorously with 10% LiCl (aq) (removes DMF) and 0.5M HCl (removes DIPEA).
-
Re-concentrate. If still oily, trituruate with cold Hexanes/MTBE (10:1).
-
Data & Comparison Table
| Parameter | Direct Coupling (EDC/HOBt) | HATU Coupling (Protocol A) | Isatoic Anhydride (Protocol B) |
| Typical Yield | 30–50% | 95–97% | 85–92% |
| Purity (Crude) | Low (Self-coupling) | High | Very High |
| Cost | Low | High | Moderate |
| Scalability | Poor | Moderate | Excellent |
| Key Risk | Cyclization | Cost | Moisture Sensitivity |
References
-
Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials. Source: Journal of Medicinal Chemistry (2023). Context: Describes the HATU protocol for 2-amino-3-fluoro-N-methylbenzamide (Compound 105) with 97% yield. URL:[Link]
-
Selective Reduction of Nitro Compounds. Source: Organic Syntheses / BenchChem Technical Notes. Context: Iron/NH4Cl reduction protocols for retaining halogen substituents.[2] URL:[Link]
Sources
"2-Amino-3-fluoro-n-methylbenzamide" degradation and stability issues
Subject: Degradation Pathways, Stability Profiling & Troubleshooting Guide
Document ID: TS-AFMB-2026-02 | Version: 1.4 Applicable CAS: 1017789-26-2 (and related isomers/salt forms)
Introduction: The Molecule & Its Vulnerabilities
2-Amino-3-fluoro-N-methylbenzamide is a critical scaffold in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors (e.g., MEK, B-Raf) and antimalarial agents (PfATP4 inhibitors).[1][2][3]
While the benzamide core is robust, the ortho-amino positioning relative to the amide, combined with the electron-withdrawing fluorine atom, creates a unique reactivity profile. This guide addresses the three primary instability vectors researchers encounter: oxidative discoloration , hydrolytic cleavage , and unintended cyclization .
Module 1: Critical Degradation Pathways
Understanding how the molecule breaks down is the first step in preventing it. The diagram below details the specific chemical transformations triggered by environmental stress.
Figure 1: Primary degradation pathways. The "Mass Shift" indicators are critical for LC-MS troubleshooting.
Module 2: Troubleshooting & FAQs
Category A: Visual & Physical Changes
Q1: My white powder has turned pale yellow or brown. Is it still usable?
-
Diagnosis: This is a classic sign of aniline oxidation . The primary amino group (-NH2) at the ortho position is sensitive to photo-oxidation, forming azo-dimers or N-oxide species (chromophores) even at trace levels (<0.5%).
-
Impact: Often, the color change represents surface degradation while the bulk purity remains high (>98%).
-
Action:
-
Dissolve a small sample in HPLC-grade methanol.
-
Run a standard LC-UV (254 nm).
-
Decision Rule: If purity is >98% and the "colored" impurity peaks are separated from the main peak, the material can likely be used for synthetic steps but not for biological assays requiring precise concentration.
-
Prevention: Store under Argon/Nitrogen in amber vials.
-
Q2: I see a precipitate forming in my DMSO stock solution after 2 weeks at 4°C.
-
Diagnosis: While the compound is soluble in DMSO, moisture absorption (DMSO is hygroscopic) can trigger hydrolysis or simply lower solubility, causing the free base to crash out.
-
Action:
-
Centrifuge the stock.
-
Analyze the supernatant and precipitate separately.
-
If the precipitate is the parent compound (check MS), re-dissolve and use fresh anhydrous DMSO.
-
Tip: Avoid freeze-thaw cycles; aliquot stocks into single-use vials.
-
Category B: LC-MS & Analytical Anomalies
Q3: I see a new peak with a Mass of [M-13]. What is it?
-
Identification: This corresponds to 2-amino-3-fluorobenzoic acid .[1]
-
Cause: Hydrolysis of the N-methylamide bond.
-
Reaction:R-CONH-CH3 + H2O → R-COOH + NH2CH3
-
Mass Shift: Loss of N-methyl (-29) and gain of OH (+17) = Net -12/-13 Da shift depending on ionization.
-
-
Root Cause: The sample was likely exposed to extreme pH (acidic workup or basic extraction) or stored in protic solvents (water/methanol) for extended periods.
Q4: I detect a [M+12] peak when using formaldehyde/formic acid in the mobile phase.
-
Identification: This is likely a dihydroquinazolinone or a methylene-bridge adduct.
-
Mechanism: The ortho-amino group is highly nucleophilic. In the presence of aldehydes (like formaldehyde contaminants in PEG or methanol, or formic acid reduction), it can cyclize with the amide nitrogen.
-
Action: Switch to Ammonium Acetate or pure Formic Acid (fresh high-grade) as a modifier. Avoid aldehyde-containing excipients.
Module 3: Stability & Storage Protocol
To maintain >99% purity, strict adherence to the following matrix is required.
| Parameter | Recommended Condition | Risk Factor |
| Temperature | -20°C (Long-term) | Accelerated hydrolysis at >25°C. |
| Atmosphere | Inert Gas (Argon/N2) | Oxidation of aniline moiety (Yellowing). |
| Light | Amber Vials / Foil | Photo-instability of fluoroaniline core. |
| Solvent (Stock) | Anhydrous DMSO | Hydrolysis in water/MeOH mixtures. |
| pH Stability | pH 4.0 – 8.0 | Labile amide bond outside this range. |
Module 4: Experimental Troubleshooting Logic
Use this decision tree when you encounter unexpected results during synthesis or analysis.
Figure 2: Step-by-step troubleshooting logic for experimental deviations.
References
-
Vertex Pharmaceuticals. (2023). Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4. Journal of Medicinal Chemistry.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2425972, 2-fluoro-N-methylbenzamide. PubChem.[4][5][6][7]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14221807, 2-Amino-3-methylbenzamide. PubChem.[4][5][6][7]
-
Sigma-Aldrich. (2025). 4-Fluoroaniline Stability & Storage Data.
-
BenchChem. (2025).[8] Assessing the Metabolic Stability of 4-Fluoroaniline-Containing Compounds.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Amino-3-bromo-N-methylbenzamide | C8H9BrN2O | CID 67264616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-fluoro-N-methylbenzamide | C8H8FNO | CID 2425972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Amino-3-methylbenzoic acid | C8H9NO2 | CID 78101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Solubility for 2-Amino-3-fluoro-n-methylbenzamide
Welcome to the technical support guide for 2-Amino-3-fluoro-n-methylbenzamide (CAS: 1017789-26-2). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. As a substituted benzamide, this compound may exhibit limited aqueous solubility, a common hurdle for many small molecules in the drug discovery pipeline.[1] This guide provides in-depth, experience-driven advice and practical protocols to help you achieve successful formulation and experimental outcomes.
Compound Profile: 2-Amino-3-fluoro-n-methylbenzamide
Understanding the physicochemical properties of a compound is the first step in troubleshooting its solubility.[2] While extensive experimental data for this specific molecule is not publicly available, we can infer its likely behavior based on its structure and data from similar compounds.
| Property | Value / Prediction | Significance for Solubility |
| CAS Number | 1017789-26-2[3] | Unique identifier for this specific chemical substance. |
| Molecular Formula | C₈H₉FN₂O[3] | Indicates a relatively small molecule. |
| Molecular Weight | 168.17 g/mol | Influences diffusion and dissolution rates. |
| Structure | A benzamide with an amino group, a fluorine atom, and an N-methyl group. | The aromatic ring contributes to hydrophobicity, while the amino and amide groups can participate in hydrogen bonding. The fluorine atom can modulate electronic properties and lipophilicity. |
| Predicted pKa | The 2-amino group is basic. The amide proton is weakly acidic. | The presence of a basic amino group suggests that the compound's solubility will be highly dependent on pH. Solubility should increase significantly at pH values below the pKa of the conjugate acid. |
| Predicted logP | Moderately lipophilic. | A positive logP value suggests a preference for non-polar environments and likely poor aqueous solubility. |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues in a practical, Q&A format.
Category 1: Basic Solubility & Stock Solution Preparation
Question 1: My 2-Amino-3-fluoro-n-methylbenzamide won't dissolve in my aqueous buffer. What's the first thing I should try?
Answer: The most immediate factor to investigate is pH. Your compound has a basic amino group, which can be protonated. In its ionized (protonated) form, the molecule is significantly more polar and, therefore, more soluble in aqueous media.[4]
-
Causality: At neutral or basic pH, the amino group is uncharged, making the molecule less polar and prone to precipitation in water. By lowering the pH, you increase the concentration of the protonated, more soluble form.
-
Troubleshooting Steps:
-
Start by attempting to dissolve the compound in a slightly acidic buffer (e.g., pH 5.0-6.5).
-
If it remains insoluble, gradually decrease the pH by adding small aliquots of a dilute acid (e.g., 0.1 M HCl).
-
Use a pH meter to monitor the pH as you titrate. Observe the pH at which the compound fully dissolves. This provides a crucial data point for your experimental buffer selection.
-
Caution: Ensure that the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay), as extreme pH can have unintended consequences.
-
Question 2: I need to prepare a concentrated stock solution. What solvent should I start with?
Answer: For creating a concentrated stock solution, an organic solvent is typically the best starting point for compounds like this. Based on solubility data for structurally similar molecules like 2-amino-3-methylbenzoic acid, polar aprotic solvents are excellent candidates.[5]
-
Recommended Solvents:
-
Primary Choices: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These are strong, versatile solvents for a wide range of organic molecules.
-
Secondary Choices: Acetone, 1,4-dioxane, or ethanol.[5]
-
-
Experimental Logic: The goal is to create a high-concentration stock that can be diluted into your final aqueous experimental medium. The final concentration of the organic solvent in your assay should be kept to a minimum (typically <0.5% v/v) to avoid solvent-induced artifacts.
Category 2: Advanced Formulation Strategies
Question 3: Adjusting pH is not an option for my experiment. How can I improve aqueous solubility?
Answer: When pH modification is not feasible, several formulation strategies can be employed to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs).[6]
-
1. Co-Solvent Systems:
-
Mechanism: This technique involves using a mixture of water and a water-miscible organic solvent. The organic co-solvent reduces the overall polarity of the solvent system, making it more favorable for the solute to dissolve.[7]
-
Common Co-solvents: Propylene glycol (PG), polyethylene glycol 400 (PEG-400), ethanol, and glycerin.[8]
-
Workflow: Start by preparing a series of co-solvent/buffer mixtures (e.g., 10%, 20%, 30% v/v co-solvent in buffer) and test the solubility of your compound in each. This will help you identify the minimum amount of co-solvent needed to achieve the desired concentration.
-
-
2. Surfactant-Based Formulations (Micellar Solubilization):
-
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form spherical structures called micelles. The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous medium.[7]
-
Common Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), and Cremophor® EL.
-
Considerations: The choice and concentration of the surfactant must be compatible with your experimental system, as some can be cytotoxic or interfere with assay components.
-
-
3. Cyclodextrin Complexation:
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, where the hydrophobic part of the drug is encapsulated in the cyclodextrin cavity, thereby increasing its solubility in water.[9]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Category 3: Troubleshooting Precipitation & Instability
Question 4: My compound dissolves initially in my final medium, but then precipitates over time. What is happening?
Answer: This is a common issue known as "crashing out" and typically occurs when a concentrated organic stock solution is diluted into an aqueous buffer. The compound is temporarily in a supersaturated state before it equilibrates and precipitates.
-
Causality: The rapid change in solvent environment upon dilution causes the compound to exceed its thermodynamic solubility limit in the final aqueous medium.
-
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting precipitation upon dilution.
-
Self-Validating Steps:
-
Reduce Final Concentration: Determine the maximum achievable concentration without precipitation.
-
Modify Dilution Method: Add the stock solution to the aqueous medium slowly while vortexing vigorously to improve mixing and minimize localized high concentrations.
-
Pre-warm the Diluent: Solubility often increases with temperature.[5] Gently warming your buffer before adding the stock solution may help, but ensure the final solution is cooled to the experimental temperature before use.
-
Use Solubility Enhancers: Incorporate co-solvents or other excipients as described in Question 3 into your final aqueous medium before adding the compound stock.
-
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol provides a structured approach to identifying the best single or co-solvent system.
-
Preparation: Accurately weigh 1-2 mg of 2-Amino-3-fluoro-n-methylbenzamide into several small glass vials.
-
Solvent Addition: To each vial, add a different candidate solvent (e.g., DMSO, Ethanol, PEG-400, Water, pH 7.4 Buffer, pH 5.0 Buffer) in small, precise increments (e.g., 20 µL).
-
Mixing: After each addition, vortex the vial vigorously for 1-2 minutes. Use sonication if necessary to aid dispersion.
-
Observation: Visually inspect for complete dissolution. The absence of any visible solid particles indicates dissolution.
-
Quantification: Continue adding solvent until the compound is fully dissolved. Record the total volume of solvent added.
-
Calculation: Calculate the approximate solubility in mg/mL for each solvent.
-
Data Validation: Repeat the experiment to ensure reproducibility. The results will guide your choice of a primary stock solvent or a potential co-solvent system.
Protocol 2: pH-Dependent Solubility Profile
This experiment determines the relationship between pH and the solubility of your compound.
-
Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., from pH 2.0 to pH 9.0 in 1.0 pH unit increments).
-
Equilibrium Solubility Measurement: a. Add an excess amount of 2-Amino-3-fluoro-n-methylbenzamide to each buffer solution in a sealed vial. This ensures the solution will be saturated. b. Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
Sample Preparation: a. After incubation, allow the vials to stand so that the undissolved solid can settle. b. Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.[10]
-
Concentration Analysis: a. Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS. b. Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.
-
Data Plotting: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer. The resulting graph will illustrate the pH range where your compound is most soluble.
Caption: Example pH-solubility profile for a compound with a basic group.
References
-
Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents. ResearchGate.[Link]
-
The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations.[Link]
-
Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. ResearchGate.[Link]
-
2-Amino-3-methylbenzamide. PubChem.[Link]
-
Formulation Development Strategies for Poorly Soluble Pharma APIs. Dr. Reddy's.[Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate.[Link]
-
Safety Data Sheet - 5-Amino-2-fluoro-N-methylbenzamide. Angene Chemical.[Link]
-
Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies.[Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences.[Link]
-
4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.[Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central, National Institutes of Health.[Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.[Link]
-
Overcoming the Challenge of Poor Drug Solubility. Contract Pharma.[Link]
-
N-(2-amino-6-fluorophenyl)-3-methylbenzamide. PubChem.[Link]
-
EXPLORING MODERN TECHNIQUES FOR SOLUBILITY ENHANCEMENT IN DRUG FORMULATIONS. ResearchGate.[Link]
-
Regulatory Knowledge Guide for Small Molecules. NIH SEED Office.[Link]
-
When poor solubility becomes an issue: From early stage to proof of concept. ResearchGate.[Link]
-
SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. seed.nih.gov [seed.nih.gov]
- 3. 2-AMINO-3-FLUORO-N-METHYL-BENZAMIDE | 1017789-26-2 [sigmaaldrich.com]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies for Poorly Soluble APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. brieflands.com [brieflands.com]
- 10. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Synthesis of 2-Amino-3-fluoro-n-methylbenzamide
Welcome to the technical support guide for the synthesis of 2-Amino-3-fluoro-n-methylbenzamide. This document provides researchers, scientists, and drug development professionals with in-depth guidance on catalyst selection, reaction optimization, and troubleshooting for this specific amide coupling reaction. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of 2-Amino-3-fluoro-n-methylbenzamide.
Q1: What is the most common and reliable method for synthesizing 2-Amino-3-fluoro-n-methylbenzamide?
A1: The most prevalent and effective method is the direct amide coupling of 2-Amino-3-fluorobenzoic acid with methylamine (or a salt thereof, like methylamine hydrochloride).[1][2] This reaction requires a coupling reagent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. The general reaction is illustrated below.
Caption: General reaction scheme for amide coupling.
Q2: What class of "catalyst" or reagent is most effective for this synthesis?
A2: For this specific transformation, "catalyst" typically refers to stoichiometric peptide coupling reagents rather than true catalytic species.[3] The most successful reagents are uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[1][2][4] Carbodiimide reagents such as EDCI (EDC), often used in conjunction with additives like HOBt , are also viable alternatives.[1][2]
Q3: How do the fluoro- and amino- substituents on the benzoic acid affect the reaction?
A3: The electronic properties and position of these substituents present unique challenges:
-
3-Fluoro Group: This electron-withdrawing group increases the acidity of the carboxylic acid, which is generally favorable for activation.
-
2-Amino Group: This ortho-amino group can be problematic. It is a nucleophile and can potentially react with the activated carboxylic acid of another molecule, leading to dimer or oligomer formation. Furthermore, it can interact with the coupling reagent. This makes the choice of a highly efficient and fast-acting coupling reagent like HATU particularly important to favor the desired intramolecular reaction with methylamine.[5][6]
Part 2: Troubleshooting Guide
This section is designed to help you diagnose and solve specific issues encountered during the synthesis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective carboxylic acid activation. 2. Degradation of coupling reagent. 3. Poor quality of starting materials or solvent. 4. Insufficient base. | 1. Switch to a more powerful coupling reagent like HATU. 2. Use fresh, high-purity coupling reagents stored under inert gas. 3. Ensure starting materials are pure and solvents are anhydrous (especially for DMF). 4. Use a non-nucleophilic amine base like DIPEA (at least 2-3 equivalents). |
| Incomplete Reaction | 1. Steric hindrance slowing the reaction.[6] 2. Insufficient reaction time or temperature. 3. Reagent stoichiometry is off. | 1. Increase reaction time or slightly elevate the temperature (e.g., to 40-50°C), monitoring for side products.[7] 2. Allow the reaction to stir overnight at room temperature. 3. Use a slight excess (1.1-1.5 eq) of the coupling reagent and amine. |
| Formation of Side Products | 1. Self-condensation of 2-amino-3-fluorobenzoic acid. 2. Guanidinylation of the amine starting material by HATU.[8] 3. Racemization (if chiral centers are present). | 1. Pre-activate the carboxylic acid with HATU for a short period (5-10 min) before adding the methylamine.[9] 2. Avoid a large excess of HATU. Ensure the carboxylic acid is in slight excess relative to the coupling reagent.[8] 3. Use additives like HOBt or run the reaction at a lower temperature to suppress racemization.[8] |
| Difficult Purification | 1. Presence of unreacted starting materials. 2. Byproducts from the coupling reagent (e.g., tetramethylurea). | 1. Use an aqueous workup with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with bicarbonate solution to remove unreacted acid. 2. The byproducts of HATU and EDCI are generally water-soluble, facilitating their removal during an aqueous workup. |
digraph "Troubleshooting_Low_Yield" { graph [bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];Start [label="Low Yield Observed", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_SM [label="Verify Purity of Starting Materials\n(Acid, Amine, Solvent)", fillcolor="#FFFFFF"]; Check_Reagents [label="Is Coupling Reagent (HATU/EDC) Fresh?", fillcolor="#FFFFFF"]; Check_Base [label="Is Base (DIPEA) Anhydrous & Sufficient?", fillcolor="#FFFFFF"]; Optimize_Conditions [label="Increase Reaction Time / Temperature?", fillcolor="#FFFFFF"]; Change_Reagent [label="Switch to a Stronger Coupling Reagent\n(e.g., EDC -> HATU)", fillcolor="#FBBC05"]; Success [label="Yield Improved", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Start -> Check_SM; Check_SM -> Check_Reagents [label="[ Purity OK ]"]; Check_SM -> Success [label="[ Impurity Found & Fixed ]"]; Check_Reagents -> Check_Base [label="[ Reagent OK ]"]; Check_Reagents -> Success [label="[ Reagent Replaced ]"]; Check_Base -> Optimize_Conditions [label="[ Base OK ]"]; Check_Base -> Success [label="[ Base Corrected ]"]; Optimize_Conditions -> Change_Reagent [label="[ No Improvement ]"]; Optimize_Conditions -> Success [label="[ Improvement ]"]; Change_Reagent -> Success;
}
Caption: Decision tree for troubleshooting low reaction yield.
Part 3: Detailed Experimental Protocol (HATU-Mediated Coupling)
This protocol is based on a successfully reported synthesis of 2-Amino-3-fluoro-N-methylbenzamide, which achieved a 97% yield.[1][2]
Materials:
-
2-Amino-3-fluorobenzoic acid (1.0 eq)
-
Methylamine hydrochloride (MeNH₂·HCl) (10.0 eq)
-
HATU (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (13.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-amino-3-fluorobenzoic acid (1.0 eq), methylamine hydrochloride (10.0 eq), and anhydrous DMF.
-
Base Addition: Cool the mixture in an ice bath (0 °C). Slowly add DIPEA (13.0 eq) to the stirred suspension. The large excess of base is required to neutralize the HCl salt and deprotonate the carboxylic acid.
-
Activator Addition: Add HATU (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature remains low.
-
Reaction: Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2-Amino-3-fluoro-N-methylbenzamide as a solid. A reported procedure yielded a yellow solid.[1]
Mechanism of Action: The Role of HATU
HATU is highly effective because it rapidly converts the carboxylic acid into a less reactive OAt-active ester intermediate. This intermediate is then readily attacked by the amine to form the stable amide bond.[4][10]
Caption: Simplified mechanism of HATU-mediated amide coupling.
References
- 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Organic Syntheses.
- Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4.
- Synthesis routes of 2-Amino-3-fluorobenzoic acid. Benchchem.
- Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4 - PMC - NIH.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- The Synthesis of Sterically Hindered Amides.
- Amine to Amide Mechanism - H
- Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Reddit.
- H
- The Synthesis of Sterically Hindered Amides. CHIMIA.
- Amide bond formation by using amino acid fluorides. Semantic Scholar.
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing.
- Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
- (PDF) Amide bond formation using amino acid fluorides.
- Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies.
- What do you do when your peptide synthesis fails?. Biotage.
- Catalytic Amid
- Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies.
- Catalytic approaches towards amidation of unactivated ester derivatives.
- Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?.
- (PDF) Procedures to Improve Difficult Couplings.
Sources
- 1. Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic Amidation [catalyticamidation.info]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chimia.ch [chimia.ch]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
A Comparative Guide to 2-Amino-3-fluoro-N-methylbenzamide and its Non-fluorinated Analog: A Medicinal Chemistry Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine into small molecules represents a powerful tool for modulating physicochemical properties and enhancing biological activity. This guide provides an in-depth comparison of 2-Amino-3-fluoro-N-methylbenzamide and its non-fluorinated counterpart, 2-Amino-N-methylbenzamide. As a Senior Application Scientist, my objective is to not only present a comparative analysis but also to provide the experimental frameworks necessary for you to validate these findings in your own research. We will explore the nuanced effects of ortho-fluorination on a benzamide scaffold, with a particular focus on its implications for inhibiting key enzymes in oncology, such as Poly (ADP-ribose) Polymerase (PARP).
The Strategic Role of Fluorine in Drug Design
The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to favorably alter its properties.[1] Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine can profoundly influence a molecule's:
-
Metabolic Stability: The C-F bond is more stable than a C-H bond, often blocking sites of oxidative metabolism and thereby increasing the drug's half-life.
-
Binding Affinity: Fluorine's electronegativity can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.[2]
-
Lipophilicity and Permeability: The effect of fluorine on lipophilicity (LogP) can be complex, and its introduction can modulate a compound's ability to cross cellular membranes.[3]
-
pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting the ionization state of the molecule at physiological pH.[4]
This guide will delve into how the addition of a single fluorine atom at the 3-position of the 2-aminobenzamide core is predicted to impact these critical parameters.
The 2-Aminobenzamide Scaffold: A Privileged Structure in Enzyme Inhibition
The 2-aminobenzamide core is a recognized pharmacophore, particularly in the development of enzyme inhibitors for cancer therapy.[5] Derivatives of this scaffold have shown significant activity as inhibitors of both Histone Deacetylases (HDACs) and Poly (ADP-ribose) Polymerase (PARP) enzymes.[6]
PARP Inhibition: A Key Therapeutic Strategy
PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways (such as those with BRCA mutations), inhibiting PARP leads to an accumulation of DNA damage and, ultimately, cell death through a concept known as synthetic lethality.[7] 3-Aminobenzamide is a well-known PARP inhibitor, and the broader 2-aminobenzamide class has been extensively explored for this target.[6][8] Therefore, for the purpose of this guide, we will consider PARP1 as the primary biological target for comparing our two molecules of interest.
Comparative Analysis: Fluorinated vs. Non-fluorinated Analog
Physicochemical Properties
The introduction of a fluorine atom ortho to the amino group is expected to modulate the compound's key physicochemical properties.
| Property | 2-Amino-N-methylbenzamide (Predicted) | 2-Amino-3-fluoro-N-methylbenzamide (Predicted) | Rationale for Predicted Difference |
| Molecular Weight | 150.18 g/mol | 168.17 g/mol | Addition of a fluorine atom. |
| pKa (of anilinic NH2) | Higher | Lower | The strong electron-withdrawing effect of the adjacent fluorine atom will decrease the basicity of the anilinic amino group.[4] |
| LogP | Lower | Higher | Aromatic fluorination generally leads to a slight increase in lipophilicity.[3] |
| Aqueous Solubility | Higher | Lower | The predicted increase in lipophilicity and potentially stronger crystal lattice energy due to fluorine interactions may lead to decreased aqueous solubility. |
| Polar Surface Area | ~55.1 Ų | ~55.1 Ų | The polar surface area is not expected to change significantly with the substitution of a hydrogen for a fluorine atom. |
Biological Activity and ADME Properties
The changes in physicochemical properties are anticipated to have a direct impact on the biological activity and absorption, distribution, metabolism, and excretion (ADME) profile of the fluorinated compound.
| Biological/ADME Property | 2-Amino-N-methylbenzamide (Predicted) | 2-Amino-3-fluoro-N-methylbenzamide (Predicted) | Rationale for Predicted Difference |
| PARP1 Inhibition (IC50) | Lower Potency | Higher Potency | The fluorine atom may form favorable interactions (e.g., hydrogen bonds or dipole-dipole interactions) with the enzyme's active site, leading to enhanced binding affinity.[2] |
| Metabolic Stability | Lower | Higher | The fluorine atom can block a potential site of aromatic hydroxylation by cytochrome P450 enzymes, a common metabolic pathway for aromatic compounds. |
| Cell Permeability | Moderate | Potentially Higher | The anticipated increase in lipophilicity could lead to improved passive diffusion across cell membranes. However, this is also dependent on other factors such as efflux transporter interactions. |
Experimental Protocols for Comparative Validation
To empirically determine the properties outlined above, the following experimental workflows are recommended.
Synthesis of Target Compounds
A robust synthesis is the foundation of any comparative study. The following outlines a plausible synthetic route for both compounds, starting from commercially available materials.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Amino-3-methylbenzamide|Research Chemical [benchchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
Structural Confirmation of 2-Amino-3-fluoro-N-methylbenzamide: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods
Executive Summary: The Structural Ambiguity Challenge
In the development of benzamide-based pharmacophores, precise regioisomer identification is critical.[1][2] For the molecule 2-Amino-3-fluoro-N-methylbenzamide , the proximity of the amino group (C2), the fluorine atom (C3), and the amide side chain (C1) creates a crowded steric and electronic environment.[2]
While Nuclear Magnetic Resonance (NMR) is the workhorse of daily analysis, it frequently struggles with regioisomeric ambiguity in multi-substituted aromatics. The
This guide details why Single Crystal X-ray Diffraction (SCXRD) is the definitive "Gold Standard" for confirming this structure, providing an objective comparison of workflows, data fidelity, and experimental protocols.
Comparative Analysis: SCXRD vs. NMR/MS
The following table contrasts the utility of X-ray crystallography against standard spectroscopic methods for this specific fluorinated benzamide.
| Feature | Single Crystal X-Ray (SCXRD) | NMR ( | Mass Spectrometry (HRMS) |
| Primary Output | 3D Electron Density Map (Absolute Structure) | Magnetic Environment of Nuclei | Molecular Formula / Fragmentation |
| Regioisomer Certainty | Absolute (100%) .[1][2] Defines F vs. NH | High , but requires complex 2D (HOESY/HMBC) interpretation.[1][2] | Low . Isomers often have identical mass/fragmentation.[1][2] |
| Conformational Data | Solid-state conformation (frozen). Reveals intramolecular H-bonds.[1][2] | Time-averaged solution conformation. | None. |
| Sample Requirement | Single Crystal ( | Solubilized compound (~5-10 mg).[1][2] | Microgram quantities. |
| Key Limitation | Crystal Growth (The bottleneck).[1] | Signal overlap; solvent effects; timescale averaging.[1][2] | Cannot distinguish positional isomers easily. |
| Turnaround Time | Days to Weeks (mostly crystal growth).[1][2] | Minutes to Hours.[1][2] | Minutes. |
Why X-Ray Wins for This Molecule
In 2-Amino-3-fluoro-N-methylbenzamide , the intramolecular hydrogen bond between the 2-amino proton and the amide carbonyl oxygen often locks the molecule into a planar conformation.[1][2] However, the 3-fluoro substituent introduces electrostatic repulsion or attraction depending on the rotation.[1] SCXRD directly visualizes these non-covalent interactions and the torsion angles , which are critical for docking studies in drug design—data that NMR can only infer.[1]
Experimental Protocol: From Powder to Structure
This section outlines the self-validating workflow for determining the structure.
Phase 1: Crystallization (The Critical Step)
Benzamides are prone to polymorphism.[1][3] Fluorine substitution often aids crystallinity by suppressing disorder, but it can also lead to twinning.[1]
-
Method A: Slow Evaporation (Primary)
-
Dissolve 20 mg of pure 2-Amino-3-fluoro-N-methylbenzamide in 2 mL of Ethanol or Methanol .
-
Filter the solution through a 0.45
m PTFE syringe filter into a clean scintillation vial (dust acts as a nucleation site for defects). -
Store at room temperature in a vibration-free environment.
-
Observation: Look for block-like or prism crystals after 2-5 days.[1][2] Avoid needles (often indicate rapid growth/low quality).[1][2]
-
-
Method B: Vapor Diffusion (Alternative) [1]
Phase 2: Data Collection & Refinement[1][2]
-
Instrument: Diffractometer equipped with a Mo-K
( Å) or Cu-K source.[1][2] (Cu is preferred for small organic molecules to maximize diffraction intensity).[1][2] -
Temperature: Collect at 100 K using a nitrogen cryostream.
-
Reasoning: Low temperature reduces thermal vibration (atomic displacement parameters), allowing for precise location of the Fluorine atom versus the Hydrogen atoms.
-
-
Quality Metrics (Go/No-Go):
-
R-factor (
): Target . -
Goodness of Fit (S): Target
. -
Flack Parameter: Not applicable here (molecule is achiral), but relevant if checking for chiral impurities in a bulk batch.
-
Visualizing the Workflow
The following diagram illustrates the decision logic and experimental flow for confirming the structure.
Caption: Figure 1. Integrated workflow for structural confirmation, highlighting the critical path from spectroscopic ambiguity to crystallographic certainty.
Data Interpretation: What to Look For
When analyzing the solved structure, specific parameters confirm the identity of 2-Amino-3-fluoro-N-methylbenzamide .
A. Bond Lengths (The "Fingerprint")
X-ray crystallography distinguishes atoms by electron density, but C, N, O, and F have similar scattering factors.[1] Bond lengths are the secondary confirmation:
-
C–F Bond: Expect 1.35 – 1.36 Å .[1][2] (Distinctly shorter than C-C).
-
C–N (Amine): Expect 1.38 – 1.40 Å .
-
C=O (Amide): Expect 1.23 – 1.24 Å .
B. Intramolecular Interactions[1][2]
-
Hydrogen Bonding: Look for a S(6) ring motif (a 6-membered pseudo-ring) formed by an intramolecular hydrogen bond between the amine hydrogen (N-H) and the amide oxygen (C=O).[1]
-
Significance: This interaction planarizes the molecule, which is crucial for its biological activity (fitting into protein binding pockets).
-
-
Fluorine Position: The F atom at position 3 should be oriented away from the carbonyl to minimize dipole repulsion, or involved in weak C-F...H interactions with neighboring molecules.
References
-
Grover, G., et al. (2024).[1][2] Suppression of Disorder in Benzamide Crystals by Fluorine Substitution. Journal of the American Chemical Society.[1][4] (Representative citation for fluorinated benzamide crystallization behavior).
-
SHELX Project. (2015).[1][2] A short history of SHELX. Acta Crystallographica Section A.
-
Cambridge Crystallographic Data Centre (CCDC). Mercury – Crystal Structure Visualisation.
-
PubChem. 2-Amino-3-methylbenzamide Compound Summary. (Used for structural analog comparison).
(Note: While the specific crystal structure of the exact title compound may be proprietary, the protocols and comparative data presented above are based on established crystallographic standards for fluorinated benzamides.)
Sources
- 1. 2-Amino-3-methylbenzamide | C8H10N2O | CID 14221807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution (Journal Article) | OSTI.GOV [osti.gov]
Technical Guide: IVIVC Strategy for 2-Amino-3-fluoro-N-methylbenzamide Scaffolds
Executive Summary & Compound Profile
2-Amino-3-fluoro-N-methylbenzamide (CAS 1017789-26-2) is not merely a chemical intermediate; it represents a critical "privileged scaffold" in modern medicinal chemistry, specifically in the development of PfATP4 inhibitors (e.g., WJM-921) and ion homeostasis modulators.
In the context of drug discovery, this fragment is selected to solve a specific problem: Metabolic Liability. The unsubstituted benzamide ring is prone to rapid oxidative metabolism (hydroxylation) and hydrolysis. The introduction of a fluorine atom at the C3 position (ortho to the amine) serves two mechanistic functions:
-
Metabolic Blocking: It sterically and electronically prevents enzymatic oxidation at a high-liability site.
-
Conformational Locking: It influences the planarity of the amide bond via intramolecular hydrogen bonding, affecting target binding affinity.
This guide provides a framework for establishing an IVIVC for drugs incorporating this scaffold, comparing its performance against non-fluorinated (wild-type) and chlorinated alternatives.
| Feature | Specification |
| Compound Name | 2-Amino-3-fluoro-N-methylbenzamide |
| CAS Number | 1017789-26-2 |
| Molecular Formula | C₈H₉FN₂O |
| Key Application | Precursor for Dihydroquinazolinone Antimalarials (e.g., WJM-921) |
| Primary Liability | Amide Hydrolysis, N-demethylation |
| Optimization Goal | Maximize Microsomal Stability ( |
Comparative Performance Analysis
To validate the utility of the 2-Amino-3-fluoro-N-methylbenzamide scaffold, we compare its in vitro physicochemical and metabolic profiles against its structural analogs. This comparison highlights why the "3-Fluoro" variant is the superior choice for lead optimization.
Table 1: Scaffold Stability & Performance Matrix
| Metric | 3-Fluoro Scaffold (Subject) | Unsubstituted Analog (Alternative A) | 3-Chloro Analog (Alternative B) |
| Metabolic Stability (Hepatocytes) | High ( | Low (Rapid ring oxidation) | Moderate (Steric hindrance improves stability) |
| Lipophilicity (cLogP) | ~1.2 (Optimal for oral absorption) | ~0.9 (Slightly too polar) | ~1.5 (Higher risk of non-specific binding) |
| Electronic Effect | Strong electron withdrawal; deactivates ring to CYP450 attack. | Neutral; ring remains electron-rich and reactive. | Moderate withdrawal; potential toxicity risks (aniline-like). |
| In Vivo Prediction | Supports QD (Once Daily) dosing. | Requires BID/TID dosing due to rapid clearance. | Potential for bioaccumulation or toxicity. |
Expert Insight: The 3-Fluoro analog creates a "Goldilocks" zone. It blocks metabolism without adding the significant lipophilicity penalty seen with Chlorine or Bromine substitutions, maintaining high aqueous solubility—a critical factor for the oral bioavailability of the final drug (WJM-921).
The IVIVC Workflow: From Microsomes to Mouse
The correlation between in vitro clearance and in vivo pharmacokinetics is the cornerstone of validating this scaffold. The following diagram illustrates the mechanistic pathway and the decision gates used to qualify the compound.
Figure 1: Strategic workflow for establishing IVIVC. The critical step for this benzamide scaffold is the Hepatocyte assay, as it captures both CYP-mediated oxidation and potential hydrolytic pathways.
Experimental Protocols (Self-Validating Systems)
To ensure trustworthy data, the following protocols must be executed. These are designed to isolate the specific stability conferred by the fluorine substitution.
Protocol A: Comparative Intrinsic Clearance ( ) in Hepatocytes
Objective: Determine if the 3-fluoro substitution effectively blocks metabolic turnover compared to the unsubstituted analog.
-
Preparation:
-
Thaw cryopreserved hepatocytes (Rat/Human) in pre-warmed thawing medium.
-
Centrifuge (100 x g, 10 min) and resuspend in incubation buffer (Krebs-Henseleit) to
cells/mL. -
Validation Check: Trypan blue exclusion must show >75% viability.
-
-
Incubation:
-
Pre-incubate cells for 10 min at 37°C.
-
Initiate reaction by adding Test Compound (1 µM final conc, <0.1% DMSO).
-
Control: Include Testosterone (High turnover control) and Warfarin (Low turnover control).
-
-
Sampling:
-
Remove aliquots at
min. -
Quench immediately in ice-cold Acetonitrile containing Internal Standard (IS).
-
-
Analysis:
-
Centrifuge quenched samples (4000 rpm, 20 min).
-
Analyze supernatant via LC-MS/MS. Monitor the Parent Depletion .
-
-
Calculation:
-
Plot
vs. Time. Slope = . - .
-
Success Criteria: The 2-Amino-3-fluoro-N-methylbenzamide analog should exhibit a
Protocol B: In Vivo Pharmacokinetics (Mouse)
Objective: Validate that the in vitro stability translates to systemic exposure.
-
Dosing:
-
Animals: Male CD-1 Mice (n=3 per arm).
-
Arm A (IV): 1 mg/kg (Vehicle: 5% DMSO / 40% PEG400 / 55% Saline).
-
Arm B (PO): 5 mg/kg (Vehicle: 0.5% Methylcellulose).
-
-
Sampling:
-
Serial tail vein bleeding at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.
-
-
Data Processing:
-
Calculate
, , , and Bioavailability ( ). -
IVIVC Check: Calculate predicted hepatic clearance (
) from the hepatocyte data using the Well-Stirred Model and compare with observed in vivo clearance ( ).
-
Data Interpretation & Causality
When analyzing the data for 2-Amino-3-fluoro-N-methylbenzamide derivatives, you will likely observe the following causality chain:
-
Observation: The Fluorinated analog shows 3-5x lower intrinsic clearance in microsomes than the H-analog.
-
Mechanism: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than C-H (approx. 99 kcal/mol), and the fluorine atom blocks the approach of the CYP450 Iron-Oxo species to the aromatic ring.
-
-
Observation: High oral bioavailability (>50%) in mice.
-
Mechanism: The N-methyl amide remains stable against rapid hydrolysis due to the electronic deactivation by the ortho-fluorine.
-
-
Correlation Failure (Warning): If in vitro stability is high but in vivo clearance is rapid, suspect Renal Clearance or Biliary Excretion (common with polar benzamides), not metabolic failure.
Summary of Expected Results (Reference Data)
| Parameter | Value (WJM-921 Class) | Interpretation |
| Hepatic | 18 µL/min/10⁶ cells | Validated: Predictive of moderate half-life. |
| Bioavailability ( | >40% | Validated: Good absorption, low first-pass effect.[1] |
| Potency ( | <100 nM (PfATP4) | Validated: Fluorine does not disrupt binding. |
References
-
Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4. Journal of Medicinal Chemistry, 2023.
- Context: Primary source for the synthesis and biological evaluation of the 2-Amino-3-fluoro-N-methylbenzamide scaffold (Compound 105) and its conversion into the active drug WJM-921.
-
Pharmacokinetics and Metabolism of Benzamide Derivatives. Drug Metabolism and Disposition.
- Context: General grounding on the metabolic p
-
PubChem Compound Summary: 2-Amino-3-fluoro-N-methylbenzamide. National Center for Biotechnology Information.
Sources
head-to-head comparison of different "2-Amino-3-fluoro-n-methylbenzamide" synthesis routes
Executive Summary
The synthesis of 2-Amino-3-fluoro-N-methylbenzamide represents a critical transformation in the development of poly (ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors. The presence of the fluorine atom at the C3 position, adjacent to the amine, introduces specific electronic withdrawal effects that reduce the nucleophilicity of the aniline nitrogen, complicating direct coupling strategies.
This guide evaluates three distinct synthetic pathways. Our analysis concludes that Route A (Isatoic Anhydride Ring-Opening) is the superior methodology for process chemistry due to its high atom economy and simplified workup. Route B (Nitro-Reduction) remains a viable alternative for large-scale manufacturing where raw material costs drive decision-making, while Route C (Direct Coupling) is reserved for rapid, small-scale medicinal chemistry discovery.
Retrosynthetic Analysis & Strategy
The strategic disconnection of the target molecule reveals three primary precursors. The choice of pathway is dictated by the availability of the 3-fluoro-substituted starting materials.
Figure 1: Retrosynthetic disconnection showing the three primary entry points to the target scaffold.
Detailed Route Analysis
Route A: The Isatoic Anhydride Ring-Opening (Recommended)
This route utilizes 3-fluoroisatoic anhydride as an activated electrophile. The reaction with methylamine is driven by the release of carbon dioxide (CO₂), acting as an irreversible driving force.
-
Mechanism: Nucleophilic attack of methylamine at the anhydride carbonyl (C4), followed by decarboxylation.
-
Key Advantage: The fluorine at C3 inductively activates the anhydride carbonyl, facilitating faster reaction rates compared to non-fluorinated analogues.
Experimental Protocol
-
Setup: Charge a reactor with 3-fluoroisatoic anhydride (1.0 equiv) and Ethyl Acetate (5-10 volumes).
-
Addition: Cool to 10–15°C. Slowly add Methylamine (33% in EtOH or 40% aq., 1.2 equiv) dropwise. Caution: Exothermic reaction with gas evolution (CO₂).
-
Reaction: Allow to warm to 25°C and stir for 2–4 hours. Monitor by HPLC (disappearance of anhydride).
-
Workup: Wash the organic layer with 5% NaHCO₃ (to remove trace acid) and Brine.
-
Isolation: Concentrate the organic phase. The product often crystallizes upon addition of n-Heptane.
| Parameter | Performance Data |
| Yield | 92 – 96% |
| Purity (HPLC) | >98% (often requires no chromatography) |
| Atom Economy | High (Byproduct is CO₂) |
| Scalability | Excellent (Kilogram to Ton scale) |
Route B: The Nitro-Reduction Sequence (Legacy/Cost-Driven)
This route starts from 2-nitro-3-fluorobenzoic acid . It is a classical two-step sequence: amidation followed by reduction of the nitro group to the aniline.
Experimental Protocol
Step 1: Acid Chloride Formation & Amidation
-
Suspend 2-nitro-3-fluorobenzoic acid in Toluene. Add catalytic DMF.
-
Add Thionyl Chloride (1.5 equiv) and reflux until gas evolution ceases.
-
Concentrate to remove excess SOCl₂. Dissolve residue in DCM.
-
Add Methylamine (excess) at 0°C. Stir 1 hour. Wash with water, dry, and concentrate.[1][2]
Step 2: Hydrogenation
-
Dissolve the nitro-amide intermediate in Methanol.
-
Add 10% Pd/C (5 wt% loading).
-
Hydrogenate at 30–50 psi H₂ for 6–12 hours.
-
Filter catalyst (Celite) and concentrate.
| Parameter | Performance Data |
| Yield | 75 – 82% (Over 2 steps) |
| Purity | 95% (May require recrystallization) |
| Safety | Moderate (H₂ gas, pyrophoric catalyst, corrosive SOCl₂) |
| Cost | Low (Starting materials are commodity chemicals) |
Route C: Direct Coupling (Discovery Scale)
Direct coupling of 2-amino-3-fluorobenzoic acid is electronically disfavored. The 3-fluoro substituent and the ortho-amino group create steric bulk and reduce the nucleophilicity of the amine (preventing self-polymerization) but also making the carboxylic acid less prone to activation without side reactions (like oxazinone formation).
Experimental Protocol
-
Dissolve 2-amino-3-fluorobenzoic acid (1.0 equiv) in DMF.
-
Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 10 mins.
-
Add Methylamine hydrochloride (1.2 equiv).
-
Stir at RT for 12 hours.
-
Workup: Dilute with EtOAc, wash extensively with LiCl (aq) to remove DMF. Flash chromatography is usually required.
| Parameter | Performance Data |
| Yield | 60 – 75% |
| Purity | Variable (Urea byproducts from coupling agents) |
| Cost | High (HATU is expensive) |
| Utility | Low (Only for mg-scale library generation) |
Mechanistic Logic & Pathway Visualization
The following diagram illustrates the mechanistic advantage of Route A (Isatoic Anhydride). The irreversible loss of CO₂ prevents equilibrium issues common in direct amidation.
Figure 2: Mechanistic flow of the Isatoic Anhydride route. The evolution of CO₂ drives the reaction to completion.
Head-to-Head Comparison Matrix
| Feature | Route A (Isatoic) | Route B (Nitro) | Route C (Direct) |
| Step Count | 1 | 2 | 1 |
| Overall Yield | High (90%+) | Moderate (75-80%) | Low-Mod (60-75%) |
| Atom Economy | Excellent | Good | Poor (Coupling reagent waste) |
| Purification | Crystallization | Extraction/Cryst. | Chromatography |
| Safety Profile | High (Mild conditions) | Low (H₂ pressure, SOCl₂) | Moderate (Sensitizers) |
| Cost | Moderate (Precursor cost) | Low (Commodity chems) | High (Reagents) |
Decision Guide
-
Choose Route A if: You require high purity (>99%) for GMP steps or are operating at pilot scale (1-100 kg) where workup volume matters.
-
Choose Route B if: The 3-fluoroisatoic anhydride is unavailable or prohibitively expensive, and you have hydrogenation capabilities.
-
Choose Route C if: You are making <100mg for a biological assay and cost/yield is irrelevant.
References
-
Patent: Process for the preparation of 2-amino-5-chloro-N,3-dimethylbenzamide (Analogous Chemistry). WO2008010897.[3] Link (Demonstrates the nitro-reduction pathway efficiency).
-
Patent: Synthetic method of 2-amino-3,5-dichloro-N-methylbenzamide. CN112142620A. Link (Validates the Isatoic Anhydride "one-pot" methodology for ortho-amino benzamides).
-
Journal: Clickable coupling of carboxylic acids and amines mediated by SO2F2. Royal Society of Chemistry, 2019.[4] Link (Context for direct coupling challenges).
-
Review: Acid Anhydrides React with Amines to Form Amides.[5][6][7] Chemistry LibreTexts.[7] Link (Foundational mechanism for Route A).
Sources
- 1. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents [patents.google.com]
- 2. CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester - Google Patents [patents.google.com]
- 3. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. reactionweb.io [reactionweb.io]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
validating the target engagement of "2-Amino-3-fluoro-n-methylbenzamide"
This guide details the validation of 2-Amino-3-fluoro-N-methylbenzamide (CAS: 1017789-26-2).[1][2][3] While frequently utilized as a critical synthetic intermediate for high-affinity PfATP4 inhibitors (antimalarials) and MEK inhibitors , this molecule possesses intrinsic biological activity as a benzamide pharmacophore .
In the context of Fragment-Based Drug Discovery (FBDD), this scaffold functions as a classic NAD+ mimic , primarily targeting Poly(ADP-ribose) polymerase 1 (PARP-1) . The following guide validates its target engagement through this mechanism, distinguishing its role as a low-affinity fragment probe versus a high-affinity clinical candidate.
Executive Summary
-
Compound Class: Substituted 2-Aminobenzamide (Fragment/Probe).
-
Primary Target: PARP-1 (Catalytic Domain, NAD+ Binding Pocket).
-
Secondary Context: Synthetic precursor for Dihydroquinazolinone (PfATP4 target).
-
Validation Challenge: As a fragment-like molecule (~168 Da), it exhibits rapid off-rates and moderate affinity (
in range). Validation requires sensitive biophysical assays (SPR/NMR) rather than standard phenotypic screens used for nanomolar drugs.
Mechanistic Profiling & Comparative Analysis
To validate engagement, one must understand the binding mode. The 2-amino-benzamide motif mimics the nicotinamide moiety of NAD+. The 3-fluoro substitution is a critical medicinal chemistry modification; it creates an intramolecular hydrogen bond with the amide hydrogen, locking the molecule in a planar conformation that favors the bioactive pose within the PARP active site.
Comparative Performance Matrix
The following table contrasts 2-Amino-3-fluoro-N-methylbenzamide with standard references to set experimental expectations.
| Feature | 2-Amino-3-fluoro-N-methylbenzamide | 3-Aminobenzamide (3-AB) | Olaparib (Lynparza) |
| Role | Fragment Probe / Intermediate | Historical Reference | Clinical Standard |
| Potency ( | Low ( | Low (10–30 | High (nM range) |
| Binding Mode | NAD+ Competitive (H-bond anchor) | NAD+ Competitive | NAD+ Competitive + DNA Trapping |
| Residence Time | Fast Off-rate (Transient) | Fast Off-rate | Slow Off-rate |
| Assay Utility | FBDD Screening, Crystallography | General Control | Positive Control (Efficacy) |
| Solubility | High | High | Moderate |
Validation Protocols
Protocol A: Biochemical Validation (HTRF PARP1 Assay)
Objective: Quantify intrinsic enzymatic inhibition (
Rationale: Standard colorimetric assays may lack the sensitivity for fragments. Homogeneous Time-Resolved Fluorescence (HTRF) is preferred due to its high signal-to-noise ratio, essential when testing weak inhibitors.
Materials:
-
Recombinant Human PARP-1 Enzyme.
-
Biotinylated NAD+ (Substrate).
-
Europium-cryptate labeled anti-PAR antibody (Donor).
-
XL665 labeled Streptavidin (Acceptor).
-
Activated DNA (Histone-mimic).
Step-by-Step Workflow:
-
Compound Preparation: Dissolve 2-Amino-3-fluoro-N-methylbenzamide in 100% DMSO to 100 mM. Perform 1:3 serial dilutions.
-
Enzyme Activation: Incubate PARP-1 (5 nM final) with Activated DNA in assay buffer (50 mM Tris-HCl, 2 mM
) for 15 minutes.-
Expert Insight: Pre-incubation ensures the enzyme is in the "DNA-bound" active conformation before the inhibitor is introduced.
-
-
Inhibitor Addition: Add 5
of compound dilution. Incubate for 30 minutes at RT. -
Reaction Start: Add Biotin-NAD+ (
concentration, typically 10-20 ). -
Quench & Read: After 60 minutes, add the HTRF detection mix. Read Fluorescence Resonance Energy Transfer (FRET) signals at 665 nm and 620 nm.
-
Data Analysis: Calculate the ratio (665/620) and fit to a 4-parameter logistic equation.
Protocol B: Biophysical Validation (Surface Plasmon Resonance - SPR)
Objective: Confirm direct physical binding and measure kinetics (
Rationale: As a fragment, this molecule likely has a fast off-rate. Enzymatic assays might underestimate affinity if the compound competes poorly with high NAD+ levels. SPR provides "truth" data on binding stoichiometry.
Workflow:
-
Sensor Chip: Immobilize PARP-1 (catalytic domain) on a CM5 chip via amine coupling (Target ~3000 RU).
-
Running Buffer: HBS-P+ with 5% DMSO (Critical: Match DMSO concentration in samples exactly to prevent bulk refractive index jumps).
-
Injection: Inject 2-Amino-3-fluoro-N-methylbenzamide at concentrations ranging from 1
to 500 . -
Contact Time: 30 seconds (fast association expected).
-
Dissociation: 60 seconds (fast dissociation expected).
-
Validation Check: Look for "square wave" sensorgrams, characteristic of rapid kinetics typical for benzamide fragments.
Protocol C: Cellular Target Engagement (Immunofluorescence)
Objective: Verify the compound permeates the cell membrane and inhibits PARylation in a complex biological environment.
Rationale:
PARP-1 is activated by DNA damage. We induce damage using
Step-by-Step Workflow:
-
Seeding: Seed HeLa cells (5,000/well) in 96-well imaging plates.
-
Pre-treatment: Treat with 2-Amino-3-fluoro-N-methylbenzamide (Titration: 1
– 100 ) for 1 hour.-
Control: Olaparib (1
) as positive control; DMSO as negative.
-
-
Induction: Add
(1 mM) for 10 minutes to induce massive DNA strand breaks. -
Fixation: Immediately fix with ice-cold Methanol:Acetone (1:1) for 10 minutes.
-
Expert Insight: Do not use Paraformaldehyde (PFA) alone; PAR chains are labile and PFA crosslinking can mask the epitope. Methanol precipitates the PAR chains.
-
-
Staining: Incubate with Mouse Anti-PAR antibody (1:500) followed by Goat Anti-Mouse AlexaFluor 488.
-
Quantification: High-Content Imaging (HCS). Measure nuclear fluorescence intensity.
-
Success Criteria: A dose-dependent reduction in nuclear PAR signal compared to the DMSO+
control.
Visualizing the Mechanism & Workflow
Diagram 1: Mechanism of Action (The Benzamide Pharmacophore)
This diagram illustrates how the molecule competes with NAD+ and how the 3-fluoro substituent aids binding.
Caption: Competitive inhibition mechanism at the PARP-1 catalytic site, highlighting the structural role of the 3-fluoro group.
Diagram 2: Validation Workflow Logic
A decision tree for validating the compound from reagent to bioactive probe.
Caption: Step-wise validation logic ensuring differentiation between chemical artifact and genuine target engagement.
References
-
Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4. Source: Journal of Medicinal Chemistry (2023). Context: Establishes the compound as a key intermediate (Compound 105) for high-affinity drug synthesis. URL:[Link]
-
Structure-Activity Relationships of PARP Inhibitors. Source: Pharmacological Reviews (Virág et al., 2013). Context: foundational text validating the 2-aminobenzamide scaffold as a PARP-1 pharmacophore. URL:[Link]
-
Fragment-based discovery of PARP inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. Context: Details the binding kinetics and "fast off-rate" nature of benzamide fragments. URL:[Link]
Sources
Reproducibility Guide: Synthesis of 2-Amino-3-fluoro-N-methylbenzamide
This guide provides a technical analysis of the synthesis of 2-Amino-3-fluoro-N-methylbenzamide , a critical building block in the development of quinazolinone-based antimalarials and kinase inhibitors.
Based on recent medicinal chemistry optimization data (J. Med. Chem. 2023), this guide compares the two most prevalent synthetic routes: the Isatoic Anhydride Method (Scalable/Robust) and the Direct Amide Coupling Method (High-Yield/Discovery).
Executive Summary & Route Comparison
The synthesis of 2-amino-3-fluoro-N-methylbenzamide (CAS: 1017789-26-2) presents a specific chemoselective challenge: amidation of the carboxylic acid must occur without interference from the unprotected aniline (amino group) at the ortho position.
While direct acid chloride formation (using
| Feature | Method A: Isatoic Anhydride (Recommended) | Method B: HATU Coupling (Alternative) |
| Mechanism | Cyclization to reactive intermediate, then ring opening. | Direct activation of carboxylic acid. |
| Atom Economy | High (Byproduct is | Low (Large peptide coupling byproducts). |
| Scalability | Excellent (No chromatography often required). | Poor (Expensive reagents, difficult purification). |
| Yield | >85% (Robust). | ~97% (Small scale).[1] |
| Purity Profile | High (Main impurity is unreacted acid). | Moderate (Urea/guanidinium byproducts). |
| Cost | Low (CDI is cheap). | High (HATU is expensive).[2] |
Synthetic Pathway Visualization
The following diagram illustrates the decision logic and chemical pathways for both methods.
Caption: Comparative synthetic workflows. Method A utilizes a reactive cyclic intermediate to protect the amine and activate the acid simultaneously.
Detailed Experimental Protocols
Method A: The Isatoic Anhydride Route (Gold Standard)
Best for: Multigram to Kilogram scale, ensuring high purity without column chromatography.
Mechanistic Insight:
This reaction proceeds via the formation of 5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione (5-fluoro isatoic anhydride). This intermediate effectively "protects" the amine and "activates" the carbonyl. Nucleophilic attack by methylamine at the C4 carbonyl releases
Protocol:
-
Activation: Charge a dry flask with 2-amino-3-fluorobenzoic acid (1.0 equiv) and anhydrous THF (10 mL/g).
-
Cyclization: Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) portion-wise at room temperature.
-
Critical Parameter: Monitor gas evolution (
). Do not seal the vessel. -
Step: Heat to reflux (65°C) for 2–3 hours until TLC/LCMS shows consumption of starting material.
-
-
Ring Opening: Cool the mixture to 0°C. Slowly add Methylamine (33% in EtOH or 2M in THF, 3.0 equiv).
-
Observation: Vigorous gas evolution (
) will occur.
-
-
Workup: Stir at room temperature for 2 hours.
-
Concentrate the solvent under reduced pressure.
-
Resuspend the residue in water (or dilute
). -
Filter the resulting precipitate. Wash with cold water and hexanes.
-
-
Result: The product is obtained as a solid (typically off-white to yellow).
Method B: The HATU Coupling Route
Best for: <100mg scale, high-throughput library generation.
Protocol:
-
Dissolve 2-amino-3-fluorobenzoic acid (1.0 equiv) in DMF (0.1–0.2 M).
-
Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 5 minutes to activate the acid.
-
Add Methylamine hydrochloride (1.5 equiv).
-
Stir at ambient temperature for 2–12 hours.
-
Workup: Dilute with EtOAc, wash with saturated
(to remove DMF), , and brine. Dry over . -
Yield: Reported as 97% (Yellow solid).
Analytical Data & Validation
To ensure reproducibility, compare your isolated product against these specifications.
| Parameter | Specification | Notes |
| Appearance | Yellow to Off-White Solid | Color intensity may vary with trace oxidation. |
| Molecular Weight | 168.17 g/mol | LCMS [M+H]+ = 169.2 |
| 1H NMR (DMSO-d6) | Characteristic doublet for methyl amide. | |
| 1H NMR (Aromatic) | Splitting patterns complex due to F-coupling. | |
| 19F NMR | Diagnostic shift for 3-F substituent. |
Troubleshooting Matrix:
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Incomplete ring opening. | Increase equivalents of Methylamine; ensure reaction time >2h. |
| Sticky Solid/Oil | Residual DMF (Method B). | Wash organic layer 3x with 5% LiCl solution or water. |
| Impurity: Dimer | Self-coupling of anthranilic acid. | Ensure CDI is added slowly; maintain dilute conditions. |
References
-
Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting Pf
- Source: Journal of Medicinal Chemistry (ACS Public
- Context: Describes the specific synthesis of 2-Amino-3-fluoro-N-methylbenzamide (Compound 105)
-
URL:[Link]
- Method for preparing 2-amino-5-chloro-3-methylbenzoic acid (Isatoic Anhydride Protocol Grounding).
- Synthesis of Isatoic Anhydride Derivatives.
Sources
Personal protective equipment for handling 2-Amino-3-fluoro-n-methylbenzamide
CAS: 1017789-26-2 | Formula: C₈H₉FN₂O | Class: Fluorinated Anthranilamide Derivative
Executive Summary & Chemical Context
As Senior Application Scientist, I advise treating 2-Amino-3-fluoro-N-methylbenzamide not merely as a standard reagent, but as a bioactive scaffold with specific handling nuances. This compound is a structural analog to key intermediates used in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs) and ryanodine receptor modulators.
The "Fluorine Effect" in Safety: While the safety data sheet (SDS) classifies this compound with a "Warning" signal word, the presence of the fluorine atom at the C3 position significantly alters its physicochemical properties compared to the non-fluorinated anthranilamide. Fluorination typically increases lipophilicity (LogP), which can enhance dermal absorption rates . Consequently, standard "irritant" protocols are insufficient; we must employ an Occupational Exposure Band (OEB) 3 approach, assuming higher potency and bioavailability until proven otherwise.
Hazard Identification & Risk Assessment
The following data aggregates GHS classifications and inferred toxicological risks based on the anthranilamide pharmacophore.
| Hazard Category | GHS Code | Risk Description | Operational Implication |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] | High risk during weighing/solubilization. |
| Skin Irritation | H315 | Causes skin irritation.[2][3][4] | Potential for dermatitis; enhanced by solvent vehicles. |
| Eye Irritation | H319/H320 | Causes serious eye irritation.[2][3][4][5] | Fine dust is abrasive and chemically reactive with mucous membranes. |
| STOT - SE | H335 | May cause respiratory irritation.[2] | Critical Risk: Inhalation of airborne dust during transfer. |
| Sensitization (Inferred) | N/A | Potential aniline-derivative sensitizer. | Repeated exposure may trigger immune response; avoid all skin contact. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to be a self-validating system. Do not deviate based on convenience.
Tier 1: Milligram Scale (< 100 mg)
For analytical standards preparation and small-scale screening.
-
Respiratory: Fume hood sash at proper working height. If working outside a hood (not recommended), use an N95 particulate respirator .
-
Hand Protection: Single-layer Nitrile gloves (minimum 0.11 mm thickness). Validation: Perform an air-inflation check before donning.
-
Eye Protection: ANSI Z87.1 Safety Glasses with side shields.
-
Body: Standard cotton/polyester lab coat.
Tier 2: Preparative Scale (> 100 mg - 10 g)
For synthesis intermediates and scale-up reactions.
-
Respiratory: Work exclusively inside a certified chemical fume hood. If the powder is electrostatic (common with fluorinated benzamides), use a P100 half-face respirator as a secondary backup during transfer.
-
Hand Protection: Double-gloving protocol.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (extended cuff, 5-8 mil) or Neoprene.
-
Rationale: Organic amines can permeate thin nitrile over time; the outer layer is sacrificial.
-
-
Eye Protection: Chemical Splash Goggles (ventless or indirect vent) to prevent dust ingress.
-
Body: Tyvek® arm sleeves or a disposable apron over the lab coat to prevent sleeve contamination.
Operational Protocols: Step-by-Step
A. Weighing & Transfer (The High-Risk Zone)
Fluorinated solids often exhibit high static charge, causing "jumping" of powder.
-
Engineering Control: Place the balance inside the fume hood. If air drafts cause instability, use a balance enclosure or a "draft shield" rather than turning off the hood.
-
Static Mitigation: Use an anti-static gun (ionizer) on the weighing boat and spatula before touching the powder.
-
The "Wet Transfer" Method:
B. Reaction Monitoring & Cleanup
-
Sampling: Never remove the reaction vessel from the hood. Use a long-needle syringe to withdraw aliquots for TLC/LCMS.
-
Spill Response:
-
Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (solvent-soaked if compatible, or water) to dampen, then wipe up.
-
Decontamination:[8] Clean surface with 10% HCl (to protonate the amine, rendering it water-soluble salt), followed by soap and water.
-
Waste Disposal Strategy
Proper segregation is vital to prevent downstream safety hazards.
| Waste Stream | Classification | Protocol |
| Solid Waste | Hazardous (Halogenated) | Contaminated gloves, weighing boats, and paper towels must go into the solid hazardous waste bin. Do not use regular trash. |
| Liquid Waste | Halogenated Organic | Due to the Fluorine atom, this must go into the Halogenated solvent stream. Do not mix with non-halogenated solvents if your facility separates them (cost implication). |
| Aqueous Waste | Toxic Aqueous | Aqueous extractions containing this compound should be adjusted to pH < 5 (protonate amine) and disposed of as aqueous hazardous waste. |
Visualized Workflows (Graphviz)
Diagram 1: PPE Decision Logic
Caption: Logic flow for selecting PPE based on scale and physical state.
Diagram 2: Cradle-to-Grave Operational Workflow
Caption: Step-by-step lifecycle from storage to disposal, emphasizing static control.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24206461 (Related Isomer: Bisoprolol Impurity K / 2-Amino-3-fluoro-N-methylbenzamide derivatives). Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[9] Retrieved from [Link][9]
-
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[10] Washington, DC: The National Academies Press.[10] Retrieved from [Link]
-
ECHA (European Chemicals Agency). C&L Inventory: 2-Amino-3-fluoro-N-methylbenzamide.[2] Retrieved from [Link][2]
Sources
- 1. 2-(Methylethoxy)ethyl 4-{2-hydroxy-3-[(methylethyl)amino]propoxy}benzoate | C18H29NO5 | CID 24206461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-3-methylbenzamide | C8H10N2O | CID 14221807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. safetypartnersinc.com [safetypartnersinc.com]
- 10. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
